BnO-PEG5-Boc
描述
属性
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCPCCHDIEUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to BnO-PEG5-Boc: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein binder (warhead) to the E3 ligase recruiting element. The nature of this linker profoundly influences the physicochemical properties and biological activity of the PROTAC. This technical guide provides a comprehensive overview of BnO-PEG5-Boc, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, focusing on its chemical structure, properties, and applications in the synthesis of PROTACs.
Chemical Structure and Properties
This compound, systematically named tert-butyl (1-(benzyloxy)-3,6,9,12-tetraoxapentan-15-yl)carbamate, is a monodisperse PEG linker featuring a benzyl (B1604629) ether (BnO) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The PEG5 chain consists of five repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility to the molecule.
Chemical Structure:
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that while data for the exact this compound structure is not consistently available in public literature, the properties of its close analogs provide valuable insights.
| Property | Value | Reference |
| Molecular Formula | C23H39NO8 | N/A |
| Molecular Weight | 457.56 g/mol | N/A |
| CAS Number | 1807537-31-0 | [1][2] |
| Appearance | Likely a colorless to pale yellow oil or solid | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Methanol. The PEG chain enhances aqueous solubility. | [4] |
| Storage Condition | Typically stored at -20°C for long-term stability. | [4] |
Note: Some properties are inferred from structurally similar compounds due to a lack of publicly available data for the exact this compound structure.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, typically involving the protection of one end of a PEG5 derivative, followed by the functionalization of the other end. A plausible synthetic route involves the benzylation of a commercially available Boc-protected PEG5 alcohol.
Hypothetical Synthetic Pathway:
A potential synthetic route for this compound is outlined below. This is a generalized protocol based on standard organic chemistry reactions.
References
what is the function of the benzyl ether in BnO-PEG5-Boc
An In-depth Technical Guide to the Function of Benzyl (B1604629) Ether in BnO-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Benzyl Ether-Pentaethylene Glycol-tert-butyloxycarbonyl (this compound), is a sophisticated chemical tool pivotal in modern drug development, particularly in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic inclusion of distinct protecting groups at each terminus of the hydrophilic PEG5 spacer is central to its utility. This guide provides a detailed examination of the specific function of the benzyl ether (BnO) group, contextualized by its synergistic and orthogonal relationship with the tert-butyloxycarbonyl (Boc) group. We will dissect its role in enabling sequential synthetic strategies, provide detailed experimental protocols for its manipulation, and present quantitative data and logical workflows to illustrate its application.
Core Components and the Principle of Orthogonal Protection
The efficacy of this compound as a linker is derived from the distinct chemical properties of its three core components:
-
Benzyl Ether (BnO) Group: This moiety serves as a robust protecting group for a hydroxyl (-OH) functional group.[1] Its key feature is its stability across a wide range of acidic and basic conditions, which protects the hydroxyl group from unwanted reactions during the initial stages of a multi-step synthesis.[2][3]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common acid-labile protecting groups used for amines (-NH2).[4][5][6] Its stability in the presence of nucleophiles and bases, coupled with its easy removal under acidic conditions, makes it an ideal counterpart to the benzyl ether.[7][8]
-
Pentaethylene Glycol (PEG5) Linker: This hydrophilic chain of five repeating ethylene (B1197577) glycol units acts as a spacer.[9] The PEG linker enhances the aqueous solubility of the final conjugate, improves pharmacokinetics, and can reduce the immunogenicity of the attached molecules.[10][11][12]
The primary function of the benzyl ether in this molecule is to facilitate orthogonal protection . This principle is fundamental to complex organic synthesis and refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[13] In this compound, the acid-labile Boc group and the hydrogenolysis-labile BnO group are an orthogonal pair. This allows for the selective deprotection and functionalization of one end of the linker without affecting the other, enabling a controlled, stepwise assembly of the final conjugate.
Figure 1. Orthogonal cleavage pathways for this compound.
Quantitative Comparison of Protecting Groups
The selection of a protecting group strategy is dictated by the stability and cleavage conditions. The orthogonal nature of the BnO and Boc groups is summarized below.
| Parameter | Benzyl Ether (BnO) Group | tert-Butyloxycarbonyl (Boc) Group | Orthogonality |
| Protected Group | Hydroxyl (-OH) | Amine (-NH2) | Yes |
| Primary Cleavage | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[14] | Strong Acid (e.g., TFA, HCl)[5] | Yes |
| Alternative Cleavage | Strong Acids, Oxidation, Ozonolysis[1][15] | Lewis Acids (e.g., AlCl₃), Thermal[8][16] | N/A |
| Stability | Stable to mild/strong base, mild acid, many oxidizing/reducing agents.[1][2] | Stable to base, nucleophiles, and hydrogenolysis conditions.[8] | Yes |
| Byproducts | Toluene (B28343) | Isobutylene, CO₂ | N/A |
Synthetic Workflow and Experimental Protocols
The benzyl ether's function is best illustrated through a typical synthetic workflow where this compound is used to conjugate two distinct molecules, Molecule A (containing a reactive carboxyl group) and Molecule B (requiring a hydroxyl for linkage).
Figure 2. Sequential conjugation workflow using this compound.
Experimental Protocol 1: Selective Deprotection of the Boc Group
This procedure exposes the terminal amine for subsequent conjugation.
-
Dissolution: Dissolve the this compound linker in a chlorinated solvent such as Dichloromethane (DCM). A typical concentration is 0.1 M.
-
Acid Addition: To the stirred solution, add an excess of Trifluoroacetic Acid (TFA). A common ratio is 20-50% TFA by volume (v/v) in DCM.[7]
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Remove the TFA and solvent under reduced pressure. The resulting crude amine salt (trifluoroacetate salt) can be co-evaporated with toluene to remove residual acid.
-
Neutralization: For subsequent reactions, the amine salt is typically neutralized in situ by adding a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
Experimental Protocol 2: Selective Deprotection of the Benzyl Ether Group
This procedure is performed after the amine end has been functionalized and exposes the terminal hydroxyl group.
-
Catalyst Suspension: To a flask charged with a solution of the benzyl-protected intermediate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add 10% Palladium on carbon (Pd/C) catalyst.[2][14] The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling the vessel three times. Maintain a positive pressure of H₂ (1 atm, balloon) or use a Parr hydrogenator for higher pressures (1-3 bar).[17]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Conclusion
The function of the benzyl ether in the this compound linker is precise and indispensable: it serves as a stable, orthogonal protecting group for a terminal hydroxyl function. Its resistance to the acidic conditions required for Boc group removal is the cornerstone of the linker's utility, empowering chemists to perform sequential, site-specific modifications at opposite ends of the PEG spacer. This capability is critical for the rational design and synthesis of advanced therapeutic and diagnostic agents, making the benzyl ether an enabling feature in the construction of complex molecular architectures.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. cphi-online.com [cphi-online.com]
- 12. purepeg.com [purepeg.com]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
In-Depth Technical Guide: N-Boc-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
N-Boc-PEG5-alcohol is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. This structure allows for sequential and controlled conjugation to two different molecular entities. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical factor in biological applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₁NO₇ | [1] |
| Molecular Weight | 337.41 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| CAS Number | 1404111-67-6 | [2] |
Key Applications in Drug Development
N-Boc-PEG5-alcohol is a key building block in the construction of complex biomolecules. Its primary application lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3] The PEG linker in PROTACs, such as that provided by N-Boc-PEG5-alcohol, plays a critical role in optimizing the distance between the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.
Experimental Protocols
The utility of N-Boc-PEG5-alcohol stems from the orthogonal reactivity of its two functional groups: the Boc-protected amine and the hydroxyl group.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under mild acidic conditions to yield a free primary amine. This amine can then be coupled to a molecule of interest, such as an E3 ligase ligand.
Materials:
-
N-Boc-PEG5-alcohol
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen source
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Appropriate solvent system for TLC (e.g., DCM/Methanol)
Procedure:
-
Dissolve N-Boc-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Derivatization of the Hydroxyl Group
The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation, for example, to a target protein ligand. Common derivatization reactions include tosylation, mesylation, or conversion to an azide (B81097) or an alkyne for click chemistry applications.
Example: Tosylation of the Hydroxyl Group
Materials:
-
N-Boc-PEG5-alcohol
-
Anhydrous dichloromethane (DCM) or pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)
-
Argon or Nitrogen source
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-PEG5-alcohol in anhydrous DCM or pyridine under an inert atmosphere.
-
If using DCM, add TEA or DMAP as a base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
If DCM was used, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated product by silica gel column chromatography.
Visualizing the Workflow and Logic
To better illustrate the role and utility of N-Boc-PEG5-alcohol, the following diagrams depict a generalized experimental workflow for PROTAC synthesis and the logical relationship of its functional components.
Caption: Generalized workflow for the synthesis of a PROTAC using N-Boc-PEG5-alcohol.
Caption: Logical relationship of the functional components of N-Boc-PEG5-alcohol.
References
An In-depth Technical Guide to the Synthesis of BnO-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-N-Boc-amino-15-benzyloxy-4,7,10,13-tetraoxa-pentadecane (BnO-PEG5-Boc), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, starting materials, detailed experimental protocols, and quantitative data to facilitate its reproducible synthesis in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the mono-benzylation of pentaethylene glycol to form the key intermediate, O-benzyl-pentaethylene glycol (BnO-PEG5-OH). This intermediate is then converted to the corresponding amine (BnO-PEG5-NH2), which is subsequently protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Two primary routes are presented for the conversion of the hydroxyl group of BnO-PEG5-OH to the amine functionality: the Mitsunobu reaction followed by phthalimide (B116566) deprotection (Gabriel Synthesis) and direct conversion via mesylation and amination.
Starting Materials and Reagents
The synthesis of this compound requires the following key starting materials and reagents. It is recommended to use reagents from reputable chemical suppliers and to purify solvents as needed.
| Starting Material/Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Examples |
| Pentaethylene Glycol | C10H22O6 | 238.28 | Sigma-Aldrich, TCI |
| Benzyl (B1604629) Bromide | C7H7Br | 171.03 | Acros Organics, Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich, Strem Chemicals |
| Tetrahydrofuran (B95107) (THF), anhydrous | C4H8O | 72.11 | Fisher Scientific, J.T. Baker |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | C6H10N2O4 / C8H14N2O4 | 174.15 / 202.21 | Sigma-Aldrich, Combi-Blocks |
| Triphenylphosphine (B44618) | C18H15P | 262.29 | Strem Chemicals, Oakwood Chemical |
| Phthalimide | C8H5NO2 | 147.13 | Alfa Aesar, TCI |
| Hydrazine (B178648) monohydrate | H6N2O | 50.06 | Sigma-Aldrich, Acros Organics |
| Methanesulfonyl Chloride | CH3ClO2S | 114.55 | Oakwood Chemical, TCI |
| Ammonia (B1221849) (7N in Methanol) | NH3 | 17.03 | Sigma-Aldrich, Fisher Scientific |
| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | C10H18O5 | 218.25 | TCI, Combi-Blocks |
| Triethylamine (B128534) | C6H15N | 101.19 | Fisher Scientific, Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | J.T. Baker, EMD Millipore |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Synthesis of O-Benzyl-pentaethylene glycol (BnO-PEG5-OH)
This procedure utilizes the Williamson ether synthesis to mono-benzylate pentaethylene glycol.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of pentaethylene glycol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford BnO-PEG5-OH as a colorless oil.
Synthesis of BnO-PEG5-amine (BnO-PEG5-NH2)
Two effective methods for the conversion of the hydroxyl group to a primary amine are presented below.
This two-step sequence involves the initial formation of a phthalimide intermediate, followed by deprotection to yield the primary amine.
Step 1: Synthesis of N-(BnO-PEG5)-phthalimide
-
To a solution of BnO-PEG5-OH (1.0 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(BnO-PEG5)-phthalimide.
Step 2: Synthesis of BnO-PEG5-amine
-
Dissolve the N-(BnO-PEG5)-phthalimide from the previous step in ethanol.
-
Add hydrazine monohydrate (10 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG5-amine as an oil.
This two-step route involves the conversion of the alcohol to a good leaving group (mesylate) followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of BnO-PEG5-OMs
-
Dissolve BnO-PEG5-OH (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain BnO-PEG5-OMs, which can often be used in the next step without further purification.
Step 2: Synthesis of BnO-PEG5-amine
-
Dissolve the crude BnO-PEG5-OMs in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG5-amine.
Synthesis of this compound
This final step involves the protection of the primary amine with a Boc group.
Protocol:
-
Dissolve BnO-PEG5-amine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and may vary depending on reaction scale and purity of reagents.
| Step | Reaction | Reactants | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | Pentaethylene Glycol, NaH, Benzyl Bromide | THF | 12-16 h | 0 to RT | 60-75 |
| 2a | Mitsunobu Reaction | BnO-PEG5-OH, PPh3, Phthalimide, DEAD/DIAD | THF | 6-8 h | 0 to RT | 70-85 |
| 2b | Gabriel Deprotection | N-(BnO-PEG5)-phthalimide, Hydrazine | Ethanol | 4 h | Reflux | 85-95 |
| 3a | Mesylation | BnO-PEG5-OH, MsCl, Et3N | DCM | 4 h | 0 to RT | >95 (crude) |
| 3b | Amination | BnO-PEG5-OMs, NH3/MeOH | Methanol | 48 h | RT | 60-70 (over 2 steps) |
| 4 | Boc Protection | BnO-PEG5-NH2, (Boc)2O, Et3N | DCM | 12-16 h | RT | 85-95 |
Visualized Synthesis Pathway
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Overall synthetic scheme for this compound.
References
BnO-PEG5-Boc: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, BnO-PEG5-Boc (CAS No. 1807537-31-0). Understanding the chemical stability of this reagent is critical for its effective use in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other complex biomolecules, ensuring reproducibility and the integrity of final products.
Core Concepts: Chemical Structure and Stability
This compound, or tert-butyl (1-(benzyloxy)-3,6,9,12,15-pentaoxa-18-yl)carbamate, possesses three key chemical features that dictate its stability profile: a benzyl (B1604629) ether (BnO) group, a polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group. The overall stability is a composite of the individual stabilities of these functionalities.
Quantitative Stability Data Summary
Table 1: Predicted Stability of this compound under Various Conditions
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Cleavage of the Boc-group.[1][2] |
| Neutral (pH 6-8) | High | Minimal degradation expected. | |
| Basic (pH > 9) | Moderate to High | Generally stable, but strong basic conditions should be monitored. | |
| Temperature | -20°C to 8°C | High | Recommended storage temperature for long-term stability.[3][4] |
| Room Temperature | Moderate | Stable for short periods (e.g., shipping).[4] | |
| Elevated (>40°C) | Low | Potential for thermal degradation of the Boc-group and PEG chain.[5] | |
| Light | UV/Visible Light | Moderate | Potential for photo-oxidation of the PEG chain and benzyl group. |
| Oxidizing Agents | e.g., H₂O₂ | Low | Oxidation of the PEG chain and benzyl ether. |
| Reducing Agents | e.g., NaBH₄ | High | Generally stable. |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years). [4] 2-8°C for short-term storage (days to weeks). [3] | Minimizes thermal degradation and preserves chemical integrity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the PEG and benzyl ether moieties. |
| Light Exposure | Store in a dark container or protect from light.[4] | Prevents photo-degradation. |
| Moisture | Store in a dry, sealed container.[3][4] | Prevents hydrolysis, particularly if acidic or basic contaminants are present. |
Potential Degradation Pathways
The primary modes of degradation for this compound are acid-catalyzed hydrolysis of the Boc group and oxidation of the PEG chain and benzyl ether.
Caption: this compound Degradation Pathways.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental context and available analytical techniques.
Protocol 1: pH Stability Assessment
Objective: To determine the rate of degradation of this compound at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve a known concentration of this compound in each buffer to create test solutions.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any reaction by neutralizing the pH if necessary.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Caption: Workflow for pH Stability Testing.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
-
Aliquot solid samples of this compound into several vials.
-
Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At defined time intervals (e.g., 1, 7, 14, 30 days), remove a vial from each temperature.
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC or another appropriate method to assess purity and the presence of degradation products.
-
Alternatively, for more detailed analysis of thermal decomposition, Thermogravimetric Analysis (TGA) can be performed.[6][7] This involves heating the sample at a constant rate and monitoring the weight loss to identify decomposition temperatures.
Protocol 3: Photostability Assessment (adapted from ICH Q1B Guidelines)[8]
Objective: To determine the impact of light exposure on the stability of this compound.
Methodology:
-
Prepare two sets of samples of this compound (solid or in a photochemically inert solvent).
-
Wrap one set of samples in aluminum foil to serve as a dark control.
-
Expose both sets of samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]
-
Ensure a controlled temperature during the experiment.
-
After a specified duration of exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples.
-
Use HPLC to compare the purity and degradation profiles of the light-exposed samples to the dark controls.
Conclusion
This compound is a versatile linker that requires careful handling and storage to ensure its optimal performance in chemical synthesis. The primary stability concerns are the acid-lability of the Boc group and the potential for oxidation of the PEG and benzyl ether moieties. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can significantly extend the shelf-life and maintain the high purity of this reagent. For critical applications, it is advisable to perform in-house stability testing under the specific experimental conditions to be employed.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyl Rubber-Based Composite: Thermal Degradation and Prediction of Service Lifetime [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
BnO-PEG5-Boc: An In-depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BnO-PEG5-Boc is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. It features a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units, affording increased hydrophilicity and biocompatibility to the target molecule. One terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in peptide synthesis, while the other is capped with a benzyl (B1604629) ether (BnO) group. This compound is particularly valuable as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In peptide synthesis, it can be incorporated to introduce a flexible and hydrophilic spacer within a peptide sequence.
This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and relevant data for researchers.
Chemical Properties and Handling
A clear understanding of the chemical properties of this compound is crucial for its successful application.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₇NO₈ | N/A |
| Molecular Weight | 455.54 g/mol | N/A |
| Appearance | Colorless to light yellow oil | N/A |
| Storage Conditions | Store at -20°C, keep dry | N/A |
| Solubility | Soluble in DCM, DMF, and other common organic solvents | N/A |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence on a solid support using standard peptide coupling methodologies. The following sections outline a general protocol for its use in a typical Boc-SPPS workflow.
Diagram of Boc-SPPS Workflow for this compound Incorporation
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.
1. Materials and Reagents
-
This compound
-
Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid)
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Piperidine (for Fmoc SPPS)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DCM)
-
Diethyl ether, cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
2. Resin Preparation and Swelling
-
Place the desired amount of pre-loaded resin in a solid-phase synthesis vessel.
-
Add DCM to swell the resin for 30 minutes.
-
Drain the DCM.
3. Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
4. Coupling of this compound
-
In a separate vial, dissolve this compound (1.5-2 equivalents relative to resin loading) and HBTU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the activation mixture and let it stand for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Peptide Chain Elongation
Repeat the deprotection (Step 3) and coupling (Step 4, using the next Boc-protected amino acid) cycles for each subsequent amino acid in the desired sequence.
6. Final Cleavage and Deprotection
-
After the final coupling and deprotection step, wash the resin thoroughly with DCM and dry it under vacuum.
-
Carefully add the cleavage cocktail (e.g., 90% HF, 10% anisole) to the resin in a specialized HF cleavage apparatus.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
7. Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired peptide and confirm the purity and identity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The following tables provide representative data that may be obtained during the synthesis and characterization of a peptide containing this compound. Note: This is example data and actual results will vary.
Table 1: Representative Coupling Efficiency
| Coupling Step | Reagent | Time (h) | Ninhydrin Test Result | Estimated Efficiency |
| This compound | HBTU/DIPEA | 2 | Negative | >99% |
| Boc-Ala-OH | HBTU/DIPEA | 1.5 | Negative | >99% |
| Boc-Leu-OH | HBTU/DIPEA | 1.5 | Negative | >99% |
Table 2: Representative Yield and Purity Data
| Peptide Sequence | Crude Yield (mg) | Purity after Cleavage (%) | Purified Yield (mg) | Final Purity (%) |
| Ac-Ala-Leu-(BnO-PEG5)-NH₂ | 85 | 75 | 55 | >98% |
PROTAC Synthesis Workflow
This compound is a key building block for PROTACs. The following diagram illustrates its role in connecting a warhead for the protein of interest (POI) and a ligand for an E3 ligase.
Caption: Conceptual diagram of PROTAC assembly using this compound as a linker.
Conclusion
This compound is a versatile and valuable tool for researchers in peptide synthesis and drug discovery. Its hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of peptides and other biomolecules. The presence of the Boc protecting group makes it readily compatible with standard solid-phase peptide synthesis protocols. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the laboratory. It is important to note that the provided protocols are general and may require optimization for specific applications.
References
Methodological & Application
Application Notes and Protocols for BnO-PEG5-Boc in Solid-Phase Peptide Synthesis and Related Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BnO-PEG5-Boc linker is a versatile chemical entity featuring a benzyl (B1604629) ether, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. While primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its structural components also lend themselves to applications in solid-phase peptide synthesis (SPPS), particularly for the introduction of PEGylated spacers. This document provides a detailed protocol for a standard Boc-SPPS workflow, alongside a proposed method for the incorporation of the this compound linker and an overview of its established role in PROTAC synthesis.
Core Concepts of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established methodology for the stepwise synthesis of peptides on a solid support. The core principle involves the use of the acid-labile Boc group for the temporary protection of the N-terminal amine of the growing peptide chain. Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Boc group with an acid, typically trifluoroacetic acid (TFA), and the coupling of the next Boc-protected amino acid.
Proposed Protocol for SPPS using a PEG Linker on a Solid Support
This protocol outlines a general procedure for Boc-SPPS on a pre-loaded resin and provides a conceptual framework for the manual incorporation of a linker like this compound.
Materials and Reagents
| Reagent/Material | Purpose |
| Merrifield Resin | Solid support |
| Boc-protected amino acids | Building blocks for peptide synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent |
| N-Hydroxybenzotriazole (HOBt) | Coupling additive to suppress side reactions |
| Dichloromethane (DCM) | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling |
| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection |
| Diisopropylethylamine (DIEA) | Base for neutralization |
| Piperidine in DMF (20%) | For Fmoc deprotection (if applicable) |
| Acetic anhydride/Pyridine in DMF | Capping solution |
| Hydrogen Fluoride (HF) or TFMSA | Cleavage from resin and side-chain deprotection |
| Scavengers (e.g., anisole, thioanisole) | To protect sensitive residues during cleavage |
Experimental Workflow for Boc-SPPS
Application Notes and Protocols for BnO-PEG5-Boc as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
The BnO-PEG5-Boc linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in the rational design and synthesis of PROTACs. The PEG spacer can enhance the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The Boc-protected amine and the benzyl (B1604629) ether termini provide orthogonal handles for the sequential conjugation of the POI and E3 ligase ligands.
This compound Linker Profile
| Property | Value |
| Chemical Name | 1-(Benzyloxy)-15-(tert-butoxycarbonylamino)-3,6,9,12-tetraoxapentadecan-1-one |
| CAS Number | 1807537-31-0 |
| Molecular Formula | C23H38O8 |
| Molecular Weight | 442.54 g/mol |
| Structure | ![]() |
| Description | A heterobifunctional PEG linker with a benzyl ether and a Boc-protected amine. |
Hypothetical PROTAC Design and Synthesis using this compound
To illustrate the application of the this compound linker, we will describe the synthesis of a hypothetical PROTAC, PROTAC-X , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Logical Relationship of PROTAC-X Action
Caption: Logical workflow of PROTAC-X mediated degradation of BRD4.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol outlines a potential synthetic route for PROTAC-X, starting from the this compound linker.
Experimental Workflow for PROTAC-X Synthesis
Caption: Synthetic workflow for the hypothetical PROTAC-X.
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et3N)
-
JQ1 derivative with a free phenol (B47542) group
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
VHL ligand with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Debenzylation of this compound: Dissolve this compound in methanol (B129727) and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature for 16 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the alcohol derivative.
-
Mesylation: Dissolve the alcohol derivative in DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the mesylate.
-
Conjugation to JQ1 derivative: To a solution of the JQ1 derivative in DMF, add potassium carbonate and the mesylated linker. Heat the reaction mixture to 60°C and stir for 12 hours. After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the amine salt.
-
Amide Coupling with VHL ligand: To a solution of the VHL ligand in DMF, add HATU and DIPEA. Stir for 10 minutes, then add the amine salt from the previous step. Stir the reaction mixture at room temperature for 4 hours.
-
Purification: Purify the final PROTAC-X by reverse-phase HPLC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure to assess the ability of PROTAC-X to induce the degradation of BRD4 in a human cell line (e.g., HeLa or HEK293T).
Materials:
-
HeLa or HEK293T cells
-
PROTAC-X
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18 hours). Include a co-treatment with a proteasome inhibitor as a control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 levels to the loading control.
Data Presentation
The quantitative data from the western blot analysis can be used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Degradation of BRD4 by PROTAC-X in HeLa Cells (Hypothetical Data)
| Concentration of PROTAC-X | % BRD4 Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100 |
| 0.1 nM | 95 |
| 1 nM | 80 |
| 10 nM | 55 |
| 100 nM | 20 |
| 1 µM | 10 |
| 10 µM | 8 |
Table 2: Degradation Parameters for PROTAC-X (Hypothetical Data)
| Parameter | Value |
| DC50 | ~15 nM |
| Dmax | >90% |
Conclusion
The this compound linker is a versatile building block for the synthesis of PROTACs. Its PEG structure can confer favorable solubility properties, while its functional groups allow for a modular and efficient synthetic strategy. The provided protocols for the synthesis of a hypothetical BRD4-targeting PROTAC and its biological evaluation serve as a general guide for researchers entering the field of targeted protein degradation. The successful design and synthesis of potent PROTACs require careful optimization of the linker length and composition to achieve optimal ternary complex formation and subsequent protein degradation.
Application Notes and Protocols: TFA-Mediated Deprotection of BnO-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the efficient deprotection of O-benzyl-pentaethylene glycol-N-Boc-amine (BnO-PEG5-Boc) using trifluoroacetic acid (TFA), yielding the corresponding primary amine, BnO-PEG5-NH2, as its trifluoroacetate (B77799) salt. This protocol is designed to be a reliable resource for researchers utilizing PEG linkers in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Reaction Principle
The deprotection of the Boc group is an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This protonation facilitates the collapse of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The resulting amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt, in this case, the trifluoroacetate salt.
Data Presentation
The following table summarizes the key quantitative data for the TFA-mediated deprotection of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% (as the TFA salt) |
| Product Purity (by HPLC) | >98% |
Experimental Protocols
Materials
-
This compound (Starting Material)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Deprotection Procedure
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the stirred solution of the starting material. A 1:1 mixture of TFA and DCM is also commonly used for rapid deprotection.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting material.
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times). The resulting product is the trifluoroacetate salt of BnO-PEG5-NH2, which can often be used directly in subsequent steps.
Work-up for the Free Amine (Optional)
-
Neutralization: Dissolve the crude TFA salt in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, BnO-PEG5-NH2.
Mandatory Visualization
Caption: Workflow for the TFA-mediated deprotection of this compound.
Characterization Data (Representative)
This compound (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.37-7.27 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.57 (s, 2H, Ar-CH₂), 3.68-3.60 (m, 16H, O-CH₂-CH₂-O), 3.54 (t, J = 5.2 Hz, 2H, O-CH₂), 3.32 (q, J = 5.2 Hz, 2H, NH-CH₂), 1.44 (s, 9H, C(CH₃)₃).
BnO-PEG5-NH₂ • TFA (Product):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (br s, 3H, NH₃⁺), 7.36-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.75-3.59 (m, 18H, O-CH₂-CH₂-O), 3.19 (t, J = 5.0 Hz, 2H, NH₃⁺-CH₂).
Troubleshooting
-
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Alternatively, a higher concentration of TFA can be used.
-
Product Isolation Issues: The TFA salt of the product is often a viscous oil. If a solid is desired, attempting to precipitate the product from a concentrated solution by the addition of a non-polar solvent like diethyl ether may be effective. For the free amine, ensure complete neutralization and thorough extraction to maximize yield.
Conclusion
The use of trifluoroacetic acid in dichloromethane provides a robust and high-yielding method for the deprotection of this compound. This protocol offers a straightforward and reliable procedure for researchers in drug development and related fields, facilitating the synthesis of complex, PEGylated molecules. Careful monitoring and appropriate work-up procedures are key to obtaining the desired product in high purity.
Application Notes and Protocols for the Conjugation of Boc-Protected Amino-PEGs to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains, can enhance solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs.
This document provides detailed application notes and protocols for the use of Boc-protected amino-PEG linkers in conjugation to primary amines. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for a controlled, sequential approach to synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs).
The protocols herein describe a two-stage process:
-
Boc Deprotection: The removal of the Boc group from the PEG linker to expose a reactive primary amine.
-
Conjugation to a Primary Amine: The coupling of the deprotected PEG-amine to a target molecule. While the initial user query specified a "BnO" (benzyloxy) group, this protocol focuses on the more broadly applicable and well-documented chemistry of Boc-protected amino-PEGs. The core principles of Boc deprotection and subsequent amine conjugation remain the same. A common strategy for this conjugation is the formation of a stable amide bond with a carboxyl group on the target molecule, often activated as an N-hydroxysuccinimide (NHS) ester.
Data Presentation: Quantitative Analysis
The efficiency of conjugation reactions is critical for yield and purity. The following tables summarize key quantitative data for the Boc deprotection and subsequent amine conjugation steps.
Table 1: Boc Deprotection Reaction Parameters and Efficiency
| Parameter | Condition | Expected Outcome | Citation |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection | [1][3] |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group | [3] |
| Temperature | 0°C to Room Temperature | Controlled reaction | [1][3] |
| Reaction Time | 1 - 2 hours | Full conversion to the primary amine | [1][3] |
| Scavengers (Optional) | Triisopropylsilane (TIS) (2.5 - 5%) | Prevents side reactions with sensitive residues | [3][4] |
| Confirmation | Mass Spectrometry | Mass loss of 100.12 Da | [4] |
| Confirmation | ¹H NMR | Disappearance of t-butyl peak (~1.4 ppm) | [5][6] |
Table 2: Amine Conjugation (via NHS Ester) Parameters and Efficiency
| Parameter | Condition | Expected Outcome | Citation |
| Reaction pH | 8.3 - 8.5 | Optimal for amine reactivity | [7] |
| Buffer | 0.1 M Sodium Bicarbonate, PBS | Non-amine containing buffer is crucial | [8][9] |
| Molar Ratio (NHS-Ester:Amine) | 5-fold to 20-fold molar excess | High conjugation efficiency | [4][9] |
| Temperature | Room Temperature | Standard condition | |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity | [4][9] |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | For dissolving the NHS ester before adding to aqueous buffer | [9][10] |
| Expected Efficiency | >90% | With optimized conditions | [4] |
Reaction Mechanism and Experimental Workflow
The overall process involves the deprotection of the Boc-PEG-amine followed by its conjugation to an activated molecule, such as one containing an NHS ester.
Caption: General reaction scheme for Boc deprotection and subsequent amine conjugation.
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC), a common application for this chemistry.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of a PEG Linker
This protocol describes the standard procedure for removing a Boc protecting group from an amino-PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino-PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution (for neutralization, if needed)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction, especially for sensitive substrates.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3] If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[3][4]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[3] The resulting TFA salt of the deprotected PEG-amine is often pure enough to be used directly in the subsequent conjugation step.
-
Optional Neutralization: If the free amine is required, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
-
Protocol 2: Conjugation of Deprotected PEG-Amine to an NHS-Ester Activated Molecule
This protocol provides a general method for conjugating the primary amine of the deprotected PEG linker to a molecule that has been pre-activated with an NHS ester.
Materials:
-
Deprotected PEG-Amine (from Protocol 1)
-
NHS-ester activated molecule (e.g., protein, peptide, small molecule drug)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or PBS, pH adjusted to 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris. [7][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., microcentrifuge tube or flask)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Prepare Amine Solution: Dissolve the deprotected PEG-amine in the conjugation buffer (pH 8.3-8.5).
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO. NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[9]
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the PEG-amine solution. A 5- to 20-fold molar excess of the NHS ester is often used to ensure efficient conjugation, though this should be optimized for each specific application.[4][9]
-
The final concentration of the organic solvent (DMF/DMSO) should ideally be less than 10% of the total reaction volume to avoid denaturation of proteins.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight on ice, with gentle stirring or agitation.[8][7]
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.[10]
-
Purification: Remove unreacted reagents and byproducts from the final PEGylated conjugate. The choice of method depends on the nature of the conjugate:
-
For macromolecules (e.g., proteins): Size-exclusion chromatography (gel filtration) or dialysis are effective for separating the larger conjugate from smaller unreacted molecules.[8]
-
For small molecules: Preparative reverse-phase HPLC is typically used for purification.
-
-
Characterization: Confirm the successful conjugation using analytical techniques such as LC-MS (to verify the expected molecular weight increase) and HPLC (to assess purity).[5] For proteins, SDS-PAGE will show a shift in molecular weight corresponding to the attached PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with BnO-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy of drug delivery systems. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time, thereby enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2]
BnO-PEG5-Boc is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification and subsequent bioconjugation. This linker possesses a benzyloxy (BnO) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The Boc group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions to allow for covalent attachment to the nanoparticle surface. The terminal benzyloxy group can serve as a protecting group for a hydroxyl functionality, which, after deprotection, can be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads.
These application notes provide a comprehensive guide for the surface modification of carboxylated nanoparticles using this compound, including detailed experimental protocols, characterization methods, and representative data.
Key Applications
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" effect, reducing clearance by the mononuclear phagocyte system (MPS) and extending the in-vivo half-life of the nanoparticles.[2]
-
Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media.
-
Platform for Targeted Drug Delivery: The terminal benzyloxy group, after deprotection, offers a reactive site for the covalent attachment of targeting moieties (e.g., antibodies, peptides, aptamers) for active targeting of specific cells or tissues.
-
Improved Drug Loading and Release: The PEG spacer can influence the drug loading capacity and release kinetics of the nanoparticles.
Experimental Protocols
This section details the multi-step process for the surface modification of nanoparticles with this compound, which involves the deprotection of the Boc group followed by the covalent coupling of the resulting amine to carboxylated nanoparticles.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to expose the primary amine, yielding BnO-PEG5-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 5 mL).
-
Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine (BnO-PEG5-NH2).
Protocol 2: Surface Modification of Carboxylated Nanoparticles
This protocol details the covalent conjugation of the deprotected BnO-PEG5-NH2 to nanoparticles displaying carboxyl functional groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
BnO-PEG5-NH2 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure a homogenous dispersion.
-
Activation of Carboxyl Groups: Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming a more reactive NHS ester.
-
Purification of Activated Nanoparticles: Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing excess EDC and NHS. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
Conjugation Reaction: Add a solution of BnO-PEG5-NH2 (e.g., 10 to 50-fold molar excess relative to the nanoparticles) in Coupling Buffer to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Final Purification: Centrifuge the PEGylated nanoparticle suspension. Remove the supernatant containing unreacted PEG linker and quenching reagents. Resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS). Repeat the washing step three times.
-
Store the purified PEGylated nanoparticles at 4°C.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the physicochemical properties of the PEGylated nanoparticles.
| Parameter | Method | Purpose | Expected Outcome for Successful PEGylation |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in the hydrodynamic diameter compared to unmodified nanoparticles. A low PDI value (<0.2) indicates a monodisperse population. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift in the zeta potential towards a more neutral value compared to the negatively charged carboxylated nanoparticles. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic chemical bonds of the PEG linker on the nanoparticle surface. | Appearance of characteristic C-O-C ether stretching peaks from the PEG backbone. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the size, shape, and morphology of the nanoparticles. | Nanoparticles should appear well-dispersed with no significant aggregation. A faint halo around the nanoparticles may be visible, indicative of the PEG layer. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | To determine the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating. | A weight loss profile corresponding to the thermal decomposition of the organic PEG layer, allowing for the calculation of grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | An increase in the carbon and oxygen signals relative to the core elements of the nanoparticle. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and quantification of the PEG chains.[6] | Characteristic proton signals of the PEG ethylene (B1197577) glycol units can be observed and quantified. |
Quantitative Data Summary
The following tables provide representative data for carboxylated nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Carboxylated Nanoparticles | 125.3 ± 2.1 | 0.15 ± 0.02 | -35.8 ± 1.5 |
| This compound Modified Nanoparticles | 142.8 ± 3.5 | 0.18 ± 0.03 | -12.4 ± 1.1 |
Table 2: Quantification of Surface PEGylation
| Sample | Method | Result |
| This compound Modified Nanoparticles | TGA | 15.2% weight loss attributed to PEG |
| XPS | Increase in C1s and O1s atomic concentration |
Visualization of Workflows and Concepts
Caption: Workflow for the surface modification of nanoparticles with this compound.
Caption: The "stealth" effect of PEGylation leading to enhanced therapeutic delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes and Protocols: Coupling of BnO-PEG5-Boc to a Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the covalent coupling of Benzyl-protected Polyethylene Glycol (PEG) with a tert-butyloxycarbonyl (Boc) protected amine terminus (BnO-PEG5-Boc) to a molecule containing a carboxyl group. This procedure is a critical step in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the final conjugate.[1][2] The Boc protecting group on the terminal amine allows for further, controlled modification after the initial coupling step.[2][3][4]
Two common and effective methods for amide bond formation are presented: one utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Reaction Principle
The fundamental reaction is the formation of a stable amide bond between the primary amine of the deprotected PEG linker and a carboxylic acid.[5][6][7][8] To achieve this, the carboxyl group is first activated to a more reactive species that is susceptible to nucleophilic attack by the amine.
-
HATU Coupling: HATU is a highly efficient coupling reagent that reacts with the carboxyl group to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate readily reacts with the amine to form the amide bond.[9][10][11][12]
-
EDC/NHS Coupling: EDC activates the carboxyl group to form an O-acylisourea intermediate.[13] This intermediate can be unstable in aqueous solutions. The addition of NHS forms a more stable NHS ester, which then efficiently reacts with the primary amine to form the amide bond.[13][14][15]
Experimental Workflow
The overall experimental process involves the deprotection of the Boc group, the coupling reaction itself, and subsequent purification of the final product.
Caption: Experimental workflow for coupling this compound to a carboxyl group.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine (BnO-PEG5-NH2), which is necessary for the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL DCM per 1 g of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected BnO-PEG5-NH2.[16]
Protocol 2: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed, especially for sterically hindered substrates.[9][11]
Materials:
-
BnO-PEG5-NH2 (from Protocol 1)
-
Carboxyl-containing compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxyl-containing compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of BnO-PEG5-NH2 (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: EDC/NHS-Mediated Coupling
This is a widely used and cost-effective method for amide bond formation.[13][17]
Materials:
-
BnO-PEG5-NH2 (from Protocol 1)
-
Carboxyl-containing compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxyl-containing compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
Add a solution of BnO-PEG5-NH2 (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the described coupling reactions. Actual yields may vary depending on the specific carboxyl-containing compound used.
| Parameter | HATU-Mediated Coupling | EDC/NHS-Mediated Coupling |
| Carboxyl Compound (equiv.) | 1 | 1 |
| BnO-PEG5-NH2 (equiv.) | 1.2 | 1.1 |
| Coupling Reagent (equiv.) | HATU (1.1) | EDC (1.2) |
| Additive (equiv.) | DIPEA (2) | NHS (1.2) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Reaction Time | 2-4 hours | Overnight |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | 70-90% | 60-85% |
Purification and Characterization
Purification of the final PEGylated conjugate is crucial to remove unreacted starting materials and coupling byproducts.[1][18][19]
-
Flash Column Chromatography: This is the most common method for purifying the product. The choice of solvent system will depend on the polarity of the conjugate.
-
Size Exclusion Chromatography (SEC): Can be effective for separating the larger PEGylated product from smaller unreacted molecules.
-
Ultrafiltration/Dialysis: Useful for removing small molecule impurities if the conjugate is of sufficient molecular weight.[20]
The purified product should be characterized by:
-
LC-MS: To confirm the molecular weight of the desired product.
-
NMR (¹H and ¹³C): To confirm the structure of the final conjugate.
Signaling Pathway Diagram (Illustrative)
In the context of a PROTAC, the coupled molecule would be designed to interact with specific cellular pathways. The following is a conceptual diagram illustrating the general mechanism of a PROTAC.
Caption: Conceptual diagram of a PROTAC's mechanism of action.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biocat.com [biocat.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: BnO-PEG5-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics holds immense promise for enhancing efficacy while minimizing off-target toxicity. A key component in many advanced drug delivery systems is the linker, which connects the therapeutic payload to a targeting moiety or a nanocarrier. BnO-PEG5-Boc is a heterobifunctional linker featuring a benzyl-protected hydroxyl group (BnO), a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances hydrophilicity and provides spatial separation, while the terminal functional groups allow for sequential conjugation to drug molecules, targeting ligands, or nanoparticle surfaces.
These application notes provide an overview of the utility of this compound in the development of targeted drug delivery systems, with a focus on its incorporation into nanoparticle formulations for the delivery of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] However, their development is often hampered by poor physicochemical properties, which can be overcome by encapsulation in nanocarriers.[1][4][5][6]
Application: Formulation of Targeted Nanoparticles for PROTAC Delivery
This section outlines the use of this compound in the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hypothetical PROTAC for targeted delivery to cancer cells. The BnO group can be deprotected to a hydroxyl group for further modification, while the Boc-protected amine allows for controlled conjugation chemistry.
Quantitative Data Summary
The following tables present representative data for the formulation and characterization of PROTAC-loaded nanoparticles surface-functionalized with a targeting ligand via a PEG5 linker.
Table 1: Physicochemical Characterization of PROTAC-Loaded PLGA Nanoparticles
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-PROTAC | 155 ± 5.2 | 0.12 ± 0.02 | -18.5 ± 1.3 |
| NP-PROTAC-PEG | 168 ± 6.1 | 0.11 ± 0.03 | -10.2 ± 0.9 |
| NP-PROTAC-PEG-Target | 175 ± 5.8 | 0.13 ± 0.02 | -8.5 ± 1.1 |
Table 2: Drug Loading and In Vitro Release kinetics
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) (pH 7.4) | Cumulative Release at 24h (%) (pH 5.0) |
| NP-PROTAC-PEG-Target | 4.8 ± 0.3 | 85.2 ± 4.5 | 25.1 ± 2.1 | 55.8 ± 3.4 |
Experimental Protocols
Protocol 1: Formulation of PROTAC-Loaded PLGA Nanoparticles
This protocol describes the preparation of PROTAC-loaded PLGA nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
PROTAC of interest
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Deionized water
Procedure:
-
Dissolve 100 mg of PLGA and 5 mg of the PROTAC in 2 mL of DCM.
-
Add the organic phase dropwise to 10 mL of 2% PVA solution while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form a stable oil-in-water emulsion.
-
Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for storage.
Protocol 2: Surface Functionalization with this compound and a Targeting Ligand
This protocol details the surface modification of nanoparticles with a heterobifunctional PEG linker and subsequent conjugation of a targeting ligand.
Materials:
-
PROTAC-loaded PLGA nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine group (e.g., a peptide or antibody fragment)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS)
Procedure:
Part A: Deprotection of this compound
-
The benzyl (B1604629) (Bn) group of this compound is typically removed via catalytic hydrogenation to yield HO-PEG5-Boc, or the Boc group can be removed first depending on the desired conjugation strategy. For this protocol, we will assume a commercially available HO-PEG5-COOH is used for direct conjugation to the nanoparticle surface, followed by deprotection of the Boc group for ligand attachment.
Part B: Covalent Attachment of the PEG Linker to Nanoparticles
-
Activate the carboxylic acid groups on the surface of PLGA nanoparticles. Resuspend 10 mg of nanoparticles in 5 mL of PBS.
-
Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension and incubate for 30 minutes at room temperature with gentle stirring.
-
Add a 10-fold molar excess of an amine-terminated PEG linker (H2N-PEG5-Boc, derived from this compound) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Purify the PEGylated nanoparticles by centrifugation and washing three times with deionized water.
Part C: Deprotection of the Boc Group
-
Resuspend the PEGylated nanoparticles in a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group, exposing a terminal primary amine.
-
Wash the nanoparticles thoroughly with deionized water to remove residual TFA.
Part D: Conjugation of the Targeting Ligand
-
Activate the carboxylic acid groups on the targeting ligand using EDC and NHS as described in Part B, step 1.
-
Add the activated targeting ligand to the amine-functionalized nanoparticles.
-
Allow the conjugation reaction to proceed overnight at 4°C.
-
Purify the targeted nanoparticles by centrifugation and washing to remove unconjugated ligands.
Protocol 3: Characterization of Targeted Nanoparticles
Particle Size and Zeta Potential:
-
Resuspend the nanoparticle formulations in deionized water at a concentration of 0.1 mg/mL.
-
Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
-
Measure the surface charge by determining the zeta potential using the same instrument.
Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of PROTAC using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release:
-
Disperse a known amount of PROTAC-loaded nanoparticles in release media with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the endosomal environment).
-
Incubate the samples at 37°C with continuous shaking.
-
At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released PROTAC in the collected aliquots by HPLC.
-
Plot the cumulative drug release as a function of time.
Visualizations
Caption: Mechanism of action of a PROTAC.
References
- 1. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for the Purification of BnO-PEG5-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzyl-O-polyethylene glycol (5)-tert-butyloxycarbonyl (BnO-PEG5-Boc) conjugates. The methodologies described herein are essential for obtaining high-purity material crucial for subsequent applications in research, drug delivery, and the development of bioconjugates and PROTACs.
Introduction
This compound is a heterobifunctional linker containing a benzyl-protected hydroxyl group, a five-unit polyethylene (B3416737) glycol spacer, and a Boc-protected amine. The purification of such molecules is critical to remove impurities from the synthetic route, including unreacted starting materials, reagents, and byproducts from incomplete reactions. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide outlines several effective purification strategies, including flash column chromatography, high-performance liquid chromatography (HPLC), and liquid-liquid extraction.
Data Presentation: Comparison of Purification Methods
The selection of a purification method often involves a trade-off between purity, yield, and throughput. The following table summarizes typical performance metrics for the described techniques in the context of purifying medium-polarity PEGylated compounds like this compound.
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Normal-Phase Flash Chromatography | >95% | 60-85% | High | Effective for removing both more polar and less polar impurities. Scalable. | Requires significant solvent volumes. Can be time-consuming for large scales. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | >99% | 50-70% | Low to Medium | High resolution, ideal for separating closely related impurities. | Limited scalability. Requires specialized equipment. Can be costly. |
| Liquid-Liquid Extraction | Moderate (often used as a preliminary step) | >90% | Very High | Rapid and simple for removing highly polar or non-polar impurities. | Limited separation power for impurities with similar polarity to the product. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This is the most common and effective method for purifying this compound conjugates on a laboratory scale. The separation is based on the polarity of the compounds.
Materials:
-
Crude this compound conjugate
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexanes or Heptane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Potassium permanganate (B83412) stain
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate using a solvent system such as 1-10% Methanol in Dichloromethane or a gradient of Ethyl Acetate in Hexanes.[1]
-
Visualize the spots under UV light (if applicable) and by staining with potassium permanganate (PEGs are readily visualized with this stain).
-
The desired product, this compound, is expected to be a moderately polar compound. Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product spot.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or Hexanes/EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound conjugate in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate). A slow gradient is often crucial for separating closely related PEGylated species.[1]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound conjugate.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for achieving very high purity, especially for smaller quantities or as a final polishing step.
Materials:
-
Partially purified or crude this compound conjugate
-
RP-HPLC system with a UV detector
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Preparation:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[3]
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the column with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for the benzyl (B1604629) group).
-
-
Fraction Collection and Product Isolation:
-
Collect the peak corresponding to the this compound conjugate.
-
Combine the pure fractions.
-
Lyophilize or carefully evaporate the solvent to obtain the purified product. Note that the product will be isolated as a TFA salt if the mobile phase contains TFA.
-
Protocol 3: Liquid-Liquid Extraction
This method is useful as an initial purification step to remove highly polar or non-polar impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolution:
-
Dissolve the crude reaction mixture in ethyl acetate or DCM in a separatory funnel.[1]
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water to remove highly polar impurities.
-
Saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Brine to remove residual water and some water-soluble impurities.[1]
-
-
-
Drying and Concentration:
Visualizations
References
Application Notes and Protocols for PEG-Based Hydrogel Formation
Topic: Amine-Reactive Crosslinking of Deprotected PEG Linkers for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties. The formation of these hydrogels often involves the crosslinking of functionalized PEG precursors. This document provides detailed protocols for the preparation of a PEG-based hydrogel.
While "BnO-PEG5-Boc" is primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker, its constituent chemical groups suggest a potential application in hydrogel formation following deprotection. Specifically, the tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions yields a primary amine, which can then be crosslinked. For the purpose of these notes, we will focus on a structurally related and commercially available precursor, Boc-NH-PEG5-NH2 , to demonstrate a viable pathway to hydrogel formation. This diamine precursor, once deprotected, can be effectively crosslinked using amine-reactive agents to form a hydrogel.
The following sections detail the deprotection of a Boc-protected PEG amine and the subsequent hydrogel formation using an N-Hydroxysuccinimide (NHS) ester crosslinker.
Section 1: Deprotection of Boc-NH-PEG5-NH2
Objective: To remove the Boc protecting group from Boc-NH-PEG5-NH2 to yield the free diamine, NH2-PEG5-NH2, which is reactive towards amine-specific crosslinkers.
Chemical Principle: The Boc group is labile under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and isobutylene.
dot
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of BnO-PEG5-Boc
Welcome to the technical support center for the deprotection of BnO-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential side reactions and incomplete deprotection of this PEG linker.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Problem 1: Incomplete deprotection with significant starting material remaining.
This is a frequently observed issue, often identified through analytical methods like TLC or LC-MS, where the spot or peak corresponding to the starting material persists.[1]
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction.[2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[2][3][4]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process.[2] Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group.[2] While many deprotections are performed at room temperature, some substrates might require longer reaction times.[2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are well-solvated.[2] Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[2][4]
-
Steric Hindrance: The bulky nature of the PEG chain could sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[2][5]
-
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[2]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique such as TLC, LC-MS, or NMR and extend the reaction time as needed.[2]
-
Consider a Stronger Acid System: If increasing the concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) could be employed.[2][3]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific this compound conjugate.[2]
-
Problem 2: Observation of side products after deprotection.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
-
Possible Causes:
-
t-Butylation: The tert-butyl cation (tBu⁺) generated during the deprotection is a reactive electrophile.[5][6] This cation can alkylate nucleophilic sites on the molecule, such as electron-rich aromatic rings.[7]
-
Trifluoroacetylation: When TFA is used for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group, leading to a common byproduct.[1]
-
Degradation: Harsh acidic conditions can potentially lead to the degradation of other acid-sensitive functional groups within the molecule.[1]
-
-
Troubleshooting Steps:
-
Use Scavengers: To prevent t-butylation, add a scavenger to the reaction mixture to trap the reactive tert-butyl cations.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[2]
-
Control Reaction Conditions: To minimize trifluoroacetylation and degradation, use the mildest acidic conditions that still afford complete deprotection. This can be achieved by optimizing the acid concentration and reaction time.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup with a mild base (e.g., saturated sodium bicarbonate) can neutralize the acid and help remove the TFA salt.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection?
The deprotection of a Boc-protected amine is an acid-catalyzed process.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt and carbon dioxide.[3][4][6]
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product.[2] The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2][8]
Q3: Why is the use of "scavengers" recommended during Boc deprotection?
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic residues.[3][7] Scavengers are added to the deprotection cocktail to trap these reactive cations and prevent such side reactions.[3]
| Scavenger | Typical Concentration (v/v) | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger | [2] |
| Water | 2.5 - 5% | Carbocation Scavenger | [2] |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | [2] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine | [2] |
| Phenol | 5% | Carbocation Scavenger | [2] |
Q4: Are there milder, alternative methods for Boc deprotection if my compound is particularly acid-sensitive?
Yes, if your molecule contains highly acid-labile functional groups, you might consider alternative, milder deprotection methods. Some literature reports the use of Lewis acids or other acidic conditions that might be more suitable for sensitive substrates.[9][10] It is advisable to perform small-scale test reactions to evaluate the stability of your compound under different deprotection conditions.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Materials:
-
Boc-protected BnO-PEG5-amine conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[2]
-
If required, add a scavenger such as TIS (2.5-5% v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Proceed with aqueous workup or precipitation to isolate the deprotected product. For an aqueous workup, dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[2] For precipitation, the deprotected product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[2]
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[11]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
improving solubility of BnO-PEG5-Boc in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with BnO-PEG5-Boc in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a heterobifunctional PEG linker containing a benzyl (B1604629) (BnO) ether at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. While the PEG chain is inherently hydrophilic and designed to enhance aqueous solubility, the hydrophobic terminal protecting groups (BnO and Boc) can significantly decrease its solubility in water, leading to precipitation or aggregation during experiments.[1][2][3]
Q2: What factors influence the solubility of this compound?
A2: The solubility of this compound is influenced by several factors:
-
Solvent Composition: The presence of organic co-solvents can significantly improve solubility.
-
Temperature: Solubility of PEG derivatives can be temperature-dependent.[4]
-
Concentration: At higher concentrations, the propensity for aggregation and precipitation increases.
-
pH: Although this compound does not have readily ionizable groups, pH can affect the stability of the Boc group (lability in strong acid) and influence interactions with other charged molecules in the solution.
-
Presence of Salts: The effect of salts on PEG solubility can be complex (salting-in vs. salting-out effects).
Q3: In which organic solvents is this compound expected to be soluble?
A3: this compound is expected to be readily soluble in a variety of common organic solvents.[1][2] Based on its structure and data from analogous compounds, good solubility is predicted in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Alcohols: Methanol, Ethanol
Troubleshooting Guide
Issue: this compound precipitates when added to my aqueous buffer.
This is a common issue due to the hydrophobic nature of the BnO and Boc protecting groups. The following troubleshooting steps can be taken to improve solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides an expected solubility profile based on its structural characteristics and data for analogous compounds.
| Solvent System | Expected Solubility | Rationale |
| 100% Aqueous Buffer (e.g., PBS) | Poor | The hydrophobic BnO and Boc end-groups dominate, leading to low water solubility. |
| 5% DMSO in Aqueous Buffer | Low to Moderate | A small amount of co-solvent may be insufficient to overcome the hydrophobicity. |
| 10-20% DMSO in Aqueous Buffer | Moderate to Good | This range of co-solvent is often effective for dissolving protected PEG linkers. |
| 50% Acetonitrile in Water | Good | Acetonitrile is a good solvent for many PEG derivatives. |
| 100% DMSO, DMF, DCM | High | The molecule is expected to be freely soluble in these neat organic solvents.[1][2] |
| Aqueous Buffer with 0.1% Tween 20 | Improved | Non-ionic surfactants can form micelles to encapsulate the hydrophobic ends, increasing apparent solubility. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent
This protocol describes the standard method for preparing an aqueous solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO (or DMF, ACN)
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to the tube to create a concentrated stock solution (e.g., 10-100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but monitor for any degradation.[5]
-
While vortexing the target aqueous buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.
Experimental Workflow Diagram
Caption: Protocol for solubilizing this compound with a co-solvent.
Protocol 2: Using Surfactants to Enhance Aqueous Solubility
This protocol is an alternative for applications where higher concentrations of organic co-solvents are not desirable.
Materials:
-
This compound
-
Aqueous buffer
-
Non-ionic surfactant stock solution (e.g., 10% Tween 20 or Triton X-100 in water)
-
Materials from Protocol 1
Procedure:
-
Prepare a concentrated stock solution of this compound in an organic co-solvent as described in Protocol 1 (Steps 1-3).
-
To the target aqueous buffer, add the non-ionic surfactant to a final concentration of 0.01% to 0.1% (v/v).
-
Mix the surfactant-containing buffer thoroughly.
-
While vortexing the surfactant-containing buffer, add the concentrated this compound stock solution dropwise to the desired final concentration.
-
Incubate the solution for 10-15 minutes at room temperature to allow for micelle formation and stabilization.
-
Inspect the solution for clarity.
References
troubleshooting low yield in BnO-PEG5-Boc conjugation reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving the BnO-PEG5-Boc linker. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for using this compound in a conjugation reaction?
The overall process involves two main stages:
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the this compound linker to expose a primary amine. This is typically achieved under acidic conditions.
-
Conjugation: The newly exposed amine on the BnO-PEG5-NH2 linker is then reacted with a functional group on your target molecule. A common strategy is the coupling of the amine to an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.
Q2: My final conjugate yield is very low. What are the most common causes?
Low yield in a this compound conjugation workflow can stem from several factors:
-
Incomplete Boc Deprotection: If the Boc group is not fully removed, the subsequent conjugation reaction cannot proceed.
-
Degradation of Reagents: The activated molecule (e.g., NHS ester) is often sensitive to moisture and can hydrolyze, rendering it inactive.[1][2]
-
Suboptimal Reaction Conditions: Critical parameters like pH, temperature, and reaction time can significantly impact the efficiency of the conjugation step.[3][4][5]
-
Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated ester, which is accelerated at high pH.[5][6]
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with your PEG linker for the activated molecule.[6][7]
-
Purification Losses: PEGylated compounds can be challenging to purify, potentially leading to significant loss of product during this stage.[8]
Troubleshooting Low Conjugation Yield
This guide focuses on troubleshooting the conjugation step after the Boc group has been successfully removed to yield BnO-PEG5-amine. The most common conjugation chemistry involves reacting this amine with an NHS ester.
Problem: The conjugation reaction between my BnO-PEG5-amine and an NHS-ester activated molecule is failing or has very low efficiency.
Below are potential causes and recommended solutions to troubleshoot this common issue.
Possible Cause 1: Hydrolysis of the NHS Ester Reagent
NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amine coupling. The rate of hydrolysis increases significantly with pH.[1][5][6]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare the NHS ester solution immediately before starting the conjugation. Do not use pre-made stock solutions that have been stored, as the reagent's activity will decrease over time.[7][9]
-
Control Moisture: Ensure the NHS ester solid is warmed to room temperature before opening the vial to prevent moisture condensation.[1][2] When dissolving the NHS ester, use a dry, anhydrous organic solvent like DMSO or DMF.[3][4]
-
Optimize Temperature: Perform the reaction at room temperature for 1-4 hours or on ice/at 4°C overnight. Lower temperatures can slow the rate of hydrolysis.[3][7][10]
-
Possible Cause 2: Incorrect or Incompatible Reaction Buffer
The reaction's success is critically dependent on the pH and composition of the buffer.
-
Troubleshooting Steps:
-
Verify pH: The optimal pH for NHS ester-amine coupling is a compromise between ensuring the amine is deprotonated (nucleophilic) and minimizing NHS ester hydrolysis. The recommended range is typically pH 7.2-8.5 .[5][6][11] Below pH 7, the reaction will be very slow; above pH 8.5-9.0, hydrolysis becomes extremely rapid.[3][6][12]
-
Use Amine-Free Buffers: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will react with the NHS ester and reduce the yield of your desired product.[6][7][9]
-
Recommended Buffers: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[6][7] If your molecule of interest is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before the reaction.[7][9]
-
Possible Cause 3: Suboptimal Stoichiometry and Concentrations
The molar ratio of the reactants and their overall concentration can significantly affect the reaction outcome.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: A molar excess of the activated PEG linker is often used to drive the reaction to completion. A starting point is a 10-20 fold molar excess of the activated PEG linker relative to the amine-containing molecule.[13][14] However, for labeling proteins with the BnO-PEG5-amine, a 5-20 fold molar excess of the NHS-ester reagent over the protein is a common starting point.[9][10]
-
Adjust Reactant Concentration: Very dilute solutions can favor hydrolysis over the desired bimolecular conjugation. If possible, increase the concentration of the reactants. A protein concentration of 1-10 mg/mL is often recommended.[4][9]
-
Possible Cause 4: Steric Hindrance
The polyethylene (B3416737) glycol chain, although designed to be a spacer, can sometimes sterically hinder the reactive ends from efficiently coupling with bulky molecules.[15][16]
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed longer (e.g., overnight at 4°C) to provide more time for the coupling to occur.[3]
-
Consider a Longer PEG Linker: If steric hindrance is a persistent issue with your specific molecules, using a linker with a longer PEG chain may be necessary to increase the distance between the two conjugated parts.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Boc deprotection and subsequent NHS ester-amine conjugation.
Table 1: Representative Conditions for Boc Deprotection of this compound
| Reagent | Concentration | Solvent | Time (min) | Temperature | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 - 120 | Room Temperature | >95 |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 60 - 240 | Room Temperature | >95 |
Table 2: Recommended Parameters for NHS Ester-Amine Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Optimal pH is often cited as 8.3-8.5.[3][4] |
| Buffer System | Phosphate (PBS), Borate, Bicarbonate, HEPES | Must be free of primary amines.[6][7] |
| Molar Excess of NHS Ester | 5 to 20-fold excess over the amine-containing molecule | Drives the reaction towards product formation.[9][13] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature slows hydrolysis, potentially increasing yield for sensitive reagents.[7] |
| Reaction Time | 30 - 60 minutes at Room Temp; 2 - 12 hours (or overnight) at 4°C | Reaction time depends on temperature and reactant stability.[10] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures the NHS ester is fully dissolved before adding to the aqueous reaction buffer.[3][4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for removing the Boc group to generate BnO-PEG5-amine.
-
Dissolution: Dissolve the this compound in Dichloromethane (DCM).
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Product Isolation: The resulting BnO-PEG5-amine TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Conjugation of BnO-PEG5-Amine to an NHS-Ester Activated Molecule
This protocol provides a general guideline for the conjugation step.
-
Prepare Amine Solution: Dissolve the BnO-PEG5-amine (from Protocol 1) in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.0.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF. The volume of organic solvent should not exceed 10% of the final reaction volume.[10]
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-fold) of the NHS ester solution to the stirred BnO-PEG5-amine solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Purify the final BnO-PEG5-conjugate from excess reagents and byproducts. Due to the potential for a heterogeneous mixture of products, chromatographic methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) are commonly employed.[8]
Visualizations
Caption: Workflow for this compound deprotection and subsequent amine conjugation.
Caption: Logic diagram for troubleshooting low yield in NHS ester-amine conjugations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BnO-PEG5-Boc Coupling
Welcome to the Technical Support Center for optimizing the reaction conditions for the coupling of O-(Phenylmethyl)-pentaethylene glycol amine (BnO-PEG5-NH2) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common yet crucial step in chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Boc protection of BnO-PEG5-NH2?
The reaction involves the nucleophilic attack of the primary amine of BnO-PEG5-NH2 on the electrophilic carbonyl carbon of Boc-anhydride. A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Q2: Why is my reaction yield low?
Low yields can result from several factors, including incomplete reaction, degradation of starting material or product, and inefficient purification. Common causes include insufficient base, poor solvent choice leading to solubility issues, or non-optimal reaction temperature and time.[1][2]
Q3: What are the common side products in this reaction?
Potential side products include the formation of N,N-di-Boc protected amine, although this is less common with primary amines under controlled conditions.[3] If the reaction conditions are too harsh (e.g., high heat), degradation of the PEG chain can occur. During workup, incomplete removal of acidic or basic reagents can lead to salt formation with the product.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A common method for TLC is to use a mobile phase of dichloromethane (B109758) and methanol (B129727). The starting amine can be visualized with ninhydrin (B49086) stain, while the Boc-protected product will not be ninhydrin-positive.
Q5: What is the best method for purifying the final product, BnO-PEG5-Boc?
The most common purification method is column chromatography on silica (B1680970) gel.[2] The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting materials and byproducts. A typical eluent system would be a gradient of methanol in dichloromethane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficient Base: The amine is not sufficiently activated. | - Use a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). - Ensure at least stoichiometric amounts of base are used. |
| Poor Solubility: Reactants are not fully dissolved. | - Choose a solvent that dissolves both the PEG-amine and Boc-anhydride, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[6][7] - Gentle warming may improve solubility, but monitor for potential degradation. | |
| Low Reaction Temperature: The reaction kinetics are too slow. | - While many Boc protections proceed well at room temperature, gentle heating to 40°C may improve the reaction rate.[6] | |
| Multiple Spots on TLC (Side Products) | Formation of N,N-di-Boc: Excess Boc-anhydride or harsh conditions. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc-anhydride. - Avoid excessively high temperatures or prolonged reaction times. |
| Degradation of PEG Chain: Unstable reaction conditions. | - Maintain a neutral or slightly basic pH during the reaction. - Avoid strong acids or bases and high temperatures. | |
| Difficulty in Purification | Streaking on Silica Gel Column: The product is interacting strongly with the silica. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing. |
| Co-elution of Product and Starting Material: Similar polarities. | - Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., DCM) can improve separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 2-4 | >95 | [8] |
| 2 | Sodium Bicarbonate (NaHCO3) | Dioxane/Water | 25 | 12 | ~90 | [9] |
| 3 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0-25 | 2 | >90 | [10] |
| 4 | None (Catalyst only) | PEG-400 | 25 | 0.5-2 | 90-98 | [3] |
| 5 | Sodium Hydroxide (NaOH) | Water | 25 | 0.2-0.5 | 75-95 | [11] |
Note: Yields are generalized from similar amine protections and may vary for the specific BnO-PEG5-NH2 substrate.
Experimental Protocols
Detailed Methodology for this compound Coupling
Materials:
-
O-(Phenylmethyl)-pentaethylene glycol amine (BnO-PEG5-NH2)
-
Di-tert-butyl dicarbonate (Boc-anhydride, Boc2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate (B1210297), methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve BnO-PEG5-NH2 (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc-anhydride: In a separate container, dissolve Boc-anhydride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 10% methanol in DCM) every 30-60 minutes. The starting amine should be visible with a ninhydrin stain, while the product will not. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., hexanes/ethyl acetate mixture).
-
Load the crude product onto the column and elute with a gradient of a more polar solvent (e.g., increasing percentage of ethyl acetate or methanol) to isolate the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: BnO-PEG5-Boc Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of BnO-PEG5-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of this versatile PEG linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The synthesis of this compound, like many multi-step organic syntheses, can present several challenges. The primary difficulties often arise from the Williamson ether synthesis used to construct the PEG backbone, which can lead to a mixture of PEG oligomers of varying lengths. Incomplete reaction at any stage can result in a complex mixture of starting materials and intermediates. Another common issue is the potential for side reactions, such as elimination reactions, particularly if reaction conditions are not carefully controlled.
Q2: What are the typical impurities found in crude this compound?
Common impurities include unreacted starting materials such as benzyl-protected tetraethylene glycol and the Boc-protected aminoethanol derivative. Additionally, you may find PEG oligomers of different lengths (e.g., BnO-PEG4-Boc, BnO-PEG6-Boc) due to the nature of PEG synthesis. Byproducts from the Boc protection step, such as di-tert-butyl carbonate, may also be present.
Q3: Which analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A combination of techniques is recommended for comprehensive analysis. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), provides excellent separation of closely related PEGylated species. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying residual solvents or byproducts. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.[1]
Q4: What are the key considerations for the purification of this compound?
The polar nature of the PEG chain can make purification by traditional silica (B1680970) gel column chromatography challenging, often leading to streaking and poor separation.[2][3] A carefully selected gradient elution system is essential to achieve good separation.[2] For high-purity requirements, preparative RP-HPLC is often the most effective method, although it is less suitable for large-scale purifications.[2][4]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction during Williamson ether synthesis. | Ensure anhydrous reaction conditions. Use a stronger base (e.g., NaH) and allow for sufficient reaction time. Consider a modest increase in reaction temperature, monitoring for side products. |
| Inefficient Boc protection. | Ensure the correct stoichiometry of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction should be run in a suitable solvent (e.g., DCM or THF) with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). | |
| Presence of Multiple PEG Oligomers | Non-specific PEGylation. | Stepwise synthesis of the PEG chain is recommended over polymerization methods to ensure a monodisperse product.[5][6] |
| Formation of Side Products | Elimination reactions competing with substitution. | Use a less hindered base if possible. Maintain a controlled reaction temperature; avoid excessive heating. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation on Silica Gel Column | Polarity of the PEG linker causing streaking. | Use a shallow gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or chloroform).[3] Dry-loading the crude product adsorbed onto silica gel can also improve resolution.[3] |
| Co-elution of impurities. | If silica gel chromatography is insufficient, consider using preparative RP-HPLC for final purification.[4] | |
| Product is not Pure After a Single Purification Step | Presence of closely related impurities. | A multi-step purification strategy may be necessary. For example, an initial purification by flash column chromatography followed by a final polishing step with preparative HPLC.[4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.
Step 1: Synthesis of Monobenzyl-tetraethylene Glycol
-
To a solution of tetraethylene glycol (1 eq.) in anhydrous THF, add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl (B1604629) bromide (BnBr, 1 eq.) dropwise at 0 °C.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Tosylation of Monobenzyl-tetraethylene Glycol
-
Dissolve the monobenzyl-tetraethylene glycol (1 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.
Step 3: Synthesis of BnO-PEG5-OH
-
In a separate flask, prepare the sodium salt of ethylene (B1197577) glycol by adding NaH (1.1 eq.) to an excess of ethylene glycol in anhydrous THF.
-
Add the tosylated monobenzyl-tetraethylene glycol (1 eq.) to the prepared sodium salt solution.
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography to obtain BnO-PEG5-OH.
Step 4: Synthesis of BnO-PEG5-NH-Boc
-
Follow a standard procedure for converting the terminal alcohol of BnO-PEG5-OH to an amine, for example, via a mesylation or tosylation followed by reaction with sodium azide (B81097) and subsequent reduction.
-
Protect the resulting amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in DCM to yield the final product, this compound.
Purification Protocol: Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., 100% Dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.[3]
-
Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by introducing a polar solvent such as methanol. A slow and shallow gradient is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Typical Purity and Yield Data for Boc-Protected PEG Compounds
| Purification Method | Stationary Phase | Mobile Phase Gradient | Typical Purity | Notes |
| Normal-Phase Flash Chromatography | Silica Gel | 1-10% Methanol in Dichloromethane | >95% | A slow gradient is crucial for separating closely related PEGylated species.[3] |
| Reversed-Phase HPLC | C18 column | Acetonitrile in Water (with 0.1% TFA) | >98% | Excellent for analytical purity assessment and small-scale purification.[3] |
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. microsaic.com [microsaic.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
side product formation during BnO-PEG5-Boc synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of BnO-PEG5-Boc. This guide addresses common issues, particularly focusing on the formation of side products and impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for this compound, and what are the key potential side reactions in each step?
The synthesis of this compound typically involves a two-step process:
-
Williamson Ether Synthesis: Benzylation of one end of a PEG5 derivative (e.g., HO-PEG5-NH2 or a precursor). The primary side reaction of concern is an elimination reaction, which is competitive with the desired substitution, especially under harsh basic conditions or with sterically hindered substrates.
-
Boc Protection: Protection of the terminal amine group with a tert-butyloxycarbonyl (Boc) group. The main challenge in this step is ensuring complete reaction to avoid impurities with a free amine.
Q2: I am seeing a significant amount of a low molecular weight, non-polar impurity in my final product after the Williamson ether synthesis step. What could it be?
This is likely an elimination side product. The Williamson ether synthesis proceeds via an SN2 mechanism, which is in competition with the E2 elimination pathway. The use of a strong base can promote the elimination of the benzyl (B1604629) halide to form an alkene.
Q3: My final product shows a positive ninhydrin (B49086) stain on the TLC plate, indicating a free amine. How can I avoid this?
A positive ninhydrin test suggests incomplete Boc protection of the terminal amine. To drive the reaction to completion, consider the following:
-
Reagent Stoichiometry: Ensure a slight excess of the Boc-anhydride ((Boc)2O) is used.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material (the free amine) is no longer visible.
-
Base: Use an appropriate non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
Q4: I am observing a higher molecular weight impurity in my product. What is the likely cause?
A higher molecular weight impurity could be a bis-PEGylated species. This can occur if the starting PEG material contains a significant amount of PEG diol (HO-PEG-OH) impurity, leading to benzylation or Boc protection at both ends.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of BnO-PEG5-OH after Williamson ether synthesis | Elimination side reaction: The base used is too strong or the temperature is too high, favoring the E2 elimination of benzyl halide. | - Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of strong bases like sodium hydride (NaH).- Perform the reaction at a lower temperature for a longer duration.- Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction. |
| Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS.[1] - If the reaction is sluggish, consider a moderate increase in temperature. | |
| Presence of a non-polar impurity after Williamson ether synthesis | Elimination product (alkene) from benzyl halide. | - Optimize the reaction conditions to favor substitution over elimination (see above).- Purify the product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the non-polar impurity. |
| Incomplete Boc protection (positive ninhydrin test) | Insufficient Boc anhydride (B1165640) or reaction time. | - Increase the equivalents of (Boc)2O to 1.1-1.5 equivalents relative to the amine.[2] - Extend the reaction time and monitor for the complete consumption of the starting amine by TLC. |
| Inefficient base. | - Ensure the use of a non-nucleophilic base like DIPEA in sufficient quantity (2-3 equivalents).[2] | |
| Presence of di-Boc protected PEG | Use of a PEG starting material with two amino groups. | - Ensure the starting material is a mono-amino PEG derivative. |
| Difficult purification of the final product | Co-elution of impurities with the product. | - Optimize the column chromatography conditions. A gradient elution may be necessary.- Consider alternative purification methods such as preparative HPLC. |
| Hydrolysis of the Boc group during workup or storage | Acidic conditions. | - Avoid acidic conditions during the aqueous workup. Use a mild bicarbonate wash for neutralization.[2] - Store the final product in a dry, neutral environment. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of BnO-PEG5-OH
This is a general guideline and may require optimization.
-
Dissolve HO-PEG5-NH2 (or a suitable precursor) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Add a mild base (e.g., K2CO3 or Cs2CO3, 1.5-2.0 equivalents).
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Boc Protection of BnO-PEG5-NH2
This is a general guideline and may require optimization.
-
Dissolve BnO-PEG5-NH2 in an anhydrous solvent such as dichloromethane (B109758) (DCM) or THF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC (using a ninhydrin stain).
-
Upon completion, dilute the reaction with the organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Visualizations
Caption: Synthetic workflow for this compound highlighting key side products.
Caption: Troubleshooting logic for identifying and resolving common synthesis issues.
References
Technical Support Center: Monitoring BnO-PEG5-Boc Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the N-Boc protection of an amino-PEG linker (e.g., BnO-PEG5-NH₂) to yield BnO-PEG5-Boc using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using TLC to monitor this reaction?
The reaction involves converting a polar primary amine (BnO-PEG5-NH₂) into a less polar N-Boc protected product (this compound). On a normal-phase silica (B1680970) TLC plate, compounds are separated based on polarity. The more polar a compound is, the more strongly it adheres to the silica gel and the less it travels up the plate, resulting in a lower Retention Factor (Rf). Therefore, the product spot will appear further up the plate (higher Rf) than the starting material spot.
Q2: What type of TLC plates and solvents should I use?
Standard silica gel 60 F₂₅₄ plates are recommended. The choice of mobile phase (eluent) is critical. Due to the polar nature of PEG compounds, a relatively polar solvent system is required.[1][2] A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.
Q3: Why can't I see my spots under the UV lamp?
The BnO (benzyl) group has a UV chromophore, so you should see some UV activity. However, PEG chains themselves are not UV active, and the concentration of your compound might be too low for clear visualization, especially for the product.[3][4][5] It is almost always necessary to use a chemical stain for clear visualization of all spots.
Q4: What are the best chemical stains for this reaction?
Several stains are effective for this specific reaction:
-
Ninhydrin (B49086): This stain is highly specific for primary amines.[4] It will stain the starting material (BnO-PEG5-NH₂) intensely (typically purple or blue), while the Boc-protected product will not react. This provides an unambiguous way to track the disappearance of the starting material.
-
Dragendorff's Reagent: This is an excellent stain for visualizing PEG-containing compounds, which appear as orange or brown spots on a yellow background.[1][3] This will help visualize all PEGylated species on the plate.
-
Potassium Permanganate (KMnO₄): This is a general-purpose oxidizing stain that visualizes most organic compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[5]
Q5: What is a "co-spot" and why is it essential?
A co-spot is a single lane on the TLC plate where you apply both the starting material reference solution and the reaction mixture on top of each other.[6] This is crucial for confirming the identity of the starting material spot within the reaction lane, especially if the product's Rf is very close to the starting material's Rf.[6]
Experimental Protocols
Protocol 1: General TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[6]
-
Sample Preparation: Prepare a dilute solution of your starting material (e.g., BnO-PEG5-NH₂) in a suitable solvent like DCM or MeOH. Your reaction mixture can typically be spotted directly, but may require dilution if it is highly concentrated.
-
Spotting: Use a capillary tube to spot a small amount of the starting material solution onto the "SM" lane. Then, spot the starting material onto the "CO" lane. Next, spot the reaction mixture onto the "RXN" lane and, using the same capillary, spot it directly on top of the starting material spot in the "CO" lane.[6] Ensure the spots are small and concentrated.
-
Elution: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (e.g., 5-10% MeOH in DCM). The solvent level must be below the starting line.[7] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[7]
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[8]
-
Submerge the plate in your chosen chemical stain, remove it quickly, and gently heat with a heat gun until spots appear.
-
Protocol 2: Preparation of TLC Stains
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of butanol and add 3 mL of acetic acid.
-
Modified Dragendorff's Reagent:
-
Potassium Permanganate (KMnO₄) Stain: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water with 5 mL of 5% NaOH solution.[5]
Data Presentation
The success of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new, less polar product spot with a higher Rf value.
| Compound Name | Expected Polarity | Expected Rf Value | Visualization Method |
| BnO-PEG5-NH₂ (Starting Material) | High | Low | UV, Ninhydrin, Dragendorff's, KMnO₄ |
| This compound (Product) | Low | High | UV, Dragendorff's, KMnO₄ |
Note: Rf values are relative and highly dependent on the specific eluent system, temperature, and plate type. The key indicator is the relative movement of the spots.
Visualizations
Reaction and TLC Monitoring Workflow
The following diagram illustrates the chemical transformation and the corresponding change in TLC profile.
Caption: this compound reaction and expected TLC result.
General TLC Analysis Workflow
This diagram outlines the systematic steps for performing a TLC analysis to monitor the reaction.
Caption: Step-by-step workflow for TLC analysis.
Troubleshooting Guide
Q: My spots are streaking down the plate. What should I do?
-
Cause: Streaking is common with polar compounds like PEGs and amines.[1][2] It can be caused by the sample being too concentrated, strong interactions with the silica, or an inappropriate solvent system.
-
Solution:
-
Dilute Your Sample: Try diluting the reaction mixture sample before spotting it on the TLC plate.[9]
-
Modify Mobile Phase: For amine streaking, add a small amount of triethylamine (B128534) (Et₃N, ~0.5%) to your eluent to neutralize the acidic silica gel.[9]
-
Change Solvent System: Try a different solvent system. A more polar system like DCM/MeOH can sometimes produce tighter spots than EtOAc/Hexanes for PEG compounds.[1]
-
Q: I don't see any spots on my plate, even after staining.
-
Cause: This could be due to several issues: the compounds are not reactive to the chosen stain, the concentration is far too low, or the compounds evaporated from the plate during drying.
-
Solution:
-
Use a Broader Stain: If you only used ninhydrin, try a more general stain like Dragendorff's or potassium permanganate, as your starting material may have been fully consumed.[1][5]
-
Check Concentration: Spot a more concentrated sample of your reaction mixture.
-
Avoid Overheating: When drying the plate or developing the stain, do not use excessive heat, as this can cause volatile compounds to evaporate.
-
Q: My starting material and product spots are too close together (low separation). How can I fix this?
-
Cause: The chosen mobile phase is not optimal for resolving your compounds.
-
Solution:
-
Decrease Solvent Polarity: Your eluent may be too polar, causing both spots to travel high up the plate. Try reducing the percentage of the polar component (e.g., decrease the amount of MeOH in your DCM/MeOH mixture). An ideal Rf for your product is between 0.3 and 0.5 to maximize separation from other components.[9]
-
Try a Different Solvent System: Switch to a different solvent combination entirely. For example, if DCM/MeOH isn't working, try EtOAc/Hexanes or Toluene/Acetone.
-
Q: All my spots are stuck on the baseline (Rf ≈ 0). What does this mean?
-
Cause: The mobile phase is not polar enough to move the highly polar PEG compounds off the starting line.[10]
-
Solution:
-
Increase Solvent Polarity: Increase the proportion of the polar solvent in your mixture. For example, if you are using 5% MeOH in DCM, try increasing it to 10% or 15%. Make small, incremental changes until you see the spots begin to move.
-
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common TLC problems.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TLC stains [reachdevices.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. Chromatography [chem.rochester.edu]
BnO-PEG5-Boc linker cleavage and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the BnO-PEG5-Boc linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound linker is a heterobifunctional linker commonly used in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The Boc-protected amine allows for controlled, stepwise conjugation, while the benzyl (B1604629) ether provides a stable linkage that can be cleaved under specific conditions if required, though it is generally considered stable during Boc deprotection.
Q2: What are the standard conditions for cleaving the Boc group from the this compound linker?
The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[1] Concentrations of TFA typically range from 20% to 50% (v/v) in DCM.[1] The reaction is often performed at 0°C initially and then allowed to warm to room temperature.[1]
Q3: Is the benzyl ether (BnO) group stable under the acidic conditions used for Boc deprotection?
Yes, the benzyl ether group is generally stable under the acidic conditions required for Boc removal, such as treatment with TFA.[2] This orthogonality is a key feature of the Boc/Bn protecting group strategy in synthesis.[3] However, prolonged exposure to very strong acids or harsh acidic conditions could potentially lead to cleavage of the benzyl ether.[2]
Q4: What are the primary byproducts of the Boc deprotection reaction?
The main byproducts of TFA-mediated Boc deprotection are isobutylene (B52900) and carbon dioxide. The tert-butyl cation formed during the reaction can be scavenged to prevent potential side reactions with sensitive functional groups.
Q5: When should I use scavengers during Boc deprotection?
Scavengers are recommended when your molecule contains electron-rich amino acid residues like tryptophan, tyrosine, or methionine, which are susceptible to alkylation by the tert-butyl cation generated during the deprotection. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
TLC analysis indicates the presence of the starting material spot.
-
The subsequent conjugation reaction has a low yield.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. If you are using 20% TFA in DCM, consider increasing it to 50%. For very resistant substrates, a stronger acid system like 4M HCl in dioxane can be used.[1] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress by TLC or LC-MS. While the reaction is often complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[1] |
| Steric Hindrance | The PEG chain, especially in larger constructs, can sterically hinder the approach of the acid. Increasing the reaction time and/or TFA concentration can help overcome this. |
| Poor Solubility | Ensure that the this compound linker is fully dissolved in the reaction solvent. DCM is a common choice, but if solubility is an issue, other solvents may need to be explored. |
| Moisture in the Reaction | Ensure that all reagents and glassware are dry, as water can interfere with the reaction. |
Issue 2: Observation of Side Products
Symptoms:
-
LC-MS or HPLC analysis shows unexpected peaks.
-
Purification of the final product is difficult due to impurities.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Alkylation of Sensitive Residues | If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), the tert-butyl cation generated during deprotection can cause alkylation. Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture.[1] |
| Benzyl Ether Cleavage | While generally stable, prolonged exposure to high concentrations of strong acid may cause some cleavage of the benzyl ether. Minimize reaction time and use the lowest effective concentration of TFA. Monitor the reaction closely to avoid over-exposure. |
| Degradation of Other Functional Groups | If your molecule contains other acid-labile protecting groups or functional groups, they may be cleaved or degraded under the deprotection conditions. A thorough review of the stability of all functional groups on your molecule is recommended. |
Data Presentation
The following table summarizes representative quantitative data for the cleavage of the Boc group from a PEG linker under various conditions. Note that the optimal conditions for the this compound linker may vary depending on the specific substrate and experimental setup. Analytical monitoring (e.g., by HPLC or LC-MS) is recommended to determine the ideal reaction parameters.
| Reagent | Concentration (v/v) | Solvent | Temperature | Time | Typical Purity/Yield |
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | >90% |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 1 hour | >95%[1] |
| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | Room Temperature | 30 min | Reported to give higher purity peptides compared to 100% TFA in some cases. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 30 min - 1 hour | High |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound Linker
Materials:
-
This compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If your substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To neutralize the crude product, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
Procedure:
-
At various time points during the deprotection reaction (e.g., 15 min, 30 min, 1 hour, 2 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a small amount of a basic solution).
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material and the deprotected product. This will allow for the quantification of the reaction progress over time.[1]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Structural components of the this compound linker.
References
Validation & Comparative
A Comparative Guide to BnO-PEG5-Boc and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker significantly influences the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. Polyethylene (B3416737) glycol (PEG) linkers have gained widespread adoption due to their ability to impart favorable physicochemical properties to ADCs. This guide provides a comprehensive comparison of the BnO-PEG5-Boc linker with other commonly used PEG linkers in ADC development, supported by available experimental data and established principles of bioconjugation.
Introduction to PEG Linkers in ADCs
PEG linkers are incorporated into ADCs to enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This increased solubility can mitigate aggregation, improve manufacturability, and lead to more favorable pharmacokinetic properties.[3][4] The length of the PEG chain is a key parameter that can be modulated to optimize the balance between potency and in vivo performance.[5][6] Shorter PEG chains are often associated with high in vitro potency, while longer chains can extend the in vivo half-life, sometimes at the cost of reduced cytotoxicity.[1][6]
Overview of this compound Linker
The this compound linker is a heterobifunctional linker featuring a benzyl (B1604629) ether (BnO) at one terminus, a five-unit polyethylene glycol (PEG5) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. This structure allows for a sequential conjugation strategy. The Boc-protected amine facilitates the attachment of the linker to a payload, and after deprotection, the revealed amine can be used for further conjugation or plays a role in the linker's properties. The benzyl ether group offers a stable linkage that can be cleaved under specific conditions.
Comparison of this compound with Other PEG Linkers
While direct, head-to-head experimental data for this compound in ADCs is limited in publicly available literature, a comparative analysis can be made based on the properties of its functional components versus other common PEG linkers.
Physicochemical Properties
The inclusion of a PEG5 spacer in the this compound linker imparts hydrophilicity, which is expected to improve the solubility and reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[7] The overall hydrophilicity will be influenced by the benzyl ether and the payload.
| Linker Type | Key Features | Expected Impact on ADC Properties |
| This compound | Benzyl ether, 5 PEG units, Boc-protected amine | - Moderate hydrophilicity increase from PEG5. - Benzyl group may add some hydrophobicity. - Boc group allows for controlled, sequential conjugation. |
| Maleimide-PEG4-Val-Cit-PABC | Maleimide for cysteine conjugation, 4 PEG units, cleavable dipeptide | - Good hydrophilicity from PEG4. - Well-established chemistry for cysteine conjugation. - Enzymatically cleavable linker for payload release.[7] |
| NHS-PEG8-Payload | NHS ester for lysine (B10760008) conjugation, 8 PEG units | - Higher hydrophilicity due to longer PEG chain. - Reacts with available lysine residues, potentially leading to a heterogeneous mixture of ADC species. |
| Pendant PEG12 | Branched structure with two 12-unit PEG chains | - Significantly increased hydrophilicity. - Can lead to slower clearance rates and improved pharmacokinetics.[8] |
Conjugation Chemistry
The choice of reactive groups on the linker dictates the conjugation strategy and the resulting stability of the ADC.
| Linker Functional Group | Conjugation Target | Stability of Linkage | Key Considerations |
| Boc-protected Amine (in this compound) | Activated esters or other amine-reactive groups on the payload. | Stable amide bond. | Requires a two-step process: Boc deprotection followed by payload conjugation.[9] |
| Maleimide | Thiol groups on cysteine residues (native or engineered). | Thioether bond. Susceptible to retro-Michael reaction, but can be stabilized.[10][] | Highly selective for thiols under mild conditions.[] |
| NHS Ester | Amine groups on lysine residues. | Stable amide bond. | Can result in a heterogeneous ADC with varying drug-to-antibody ratios (DAR). |
In Vitro and In Vivo Performance
The linker's structure and stability directly impact the ADC's performance.
| Parameter | This compound (Inferred) | Other PEG Linkers (Observed Trends) |
| Drug-to-Antibody Ratio (DAR) | The use of a Boc-protected amine allows for a more controlled synthesis, which could lead to a more homogeneous and consistent DAR. | Short-chain PEGs (e.g., PEG2, PEG3, PEG4) generally allow for higher and more consistent DARs compared to non-PEGylated linkers.[1] |
| In Vitro Cytotoxicity | The short PEG5 chain is expected to result in high in vitro potency, similar to other short-chain PEG linkers.[1][12] | Shorter PEG linkers often exhibit high potency (low nM IC50). Longer PEG chains may sometimes lead to a decrease in potency.[1][6] |
| In Vivo Pharmacokinetics | The PEG5 spacer is expected to provide a moderate extension of the ADC's half-life compared to non-PEGylated ADCs.[1] The stability of the benzyl ether under physiological conditions would contribute to good in vivo stability. | Longer PEG chains (e.g., PEG8 and longer) can significantly extend the in vivo half-life.[5] Pendant PEG architectures have been shown to lead to slower clearance rates.[8] |
| Linker Stability | The benzyl ether is generally stable under physiological conditions but can be cleaved by strong acids or catalytic hydrogenation.[13][14] This suggests good stability in circulation. The amide bond formed after Boc deprotection and payload conjugation is also stable. | Maleimide-thiol linkages can be unstable and undergo retro-Michael addition, leading to premature drug release. N-aryl maleimides show improved stability.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are general protocols relevant to the use of Boc-protected PEG linkers.
Protocol 1: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting deprotected linker can be used in the next step without further purification or purified by chromatography if necessary.[9]
Protocol 2: ADC Synthesis via Amine-Reactive Payload
This protocol describes the conjugation of a deprotected amino-PEG linker to an amine-reactive payload.
Materials:
-
Deprotected amino-PEG linker
-
Amine-reactive payload (e.g., NHS ester of a drug)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA)
-
Reaction vessel
Procedure:
-
Dissolve the deprotected amino-PEG linker in the anhydrous solvent.
-
Add the amine-reactive payload to the solution. A molar excess of the linker may be used to ensure complete consumption of the payload.
-
Add the tertiary amine base to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the linker-payload conjugate can be purified by chromatography (e.g., HPLC).
Protocol 3: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a common method to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of an ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. The average DAR can be calculated from the peak areas.[17]
Visualizations
Logical Flow of ADC Synthesis and Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Characterizing BnO-PEG5-Boc Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced therapeutics, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of key analytical techniques for characterizing BnO-PEG5-Boc, a heterobifunctional PEG linker. Understanding the identity, purity, and structural integrity of this linker is crucial for ensuring the successful synthesis and performance of the final bioconjugate.
This guide outlines the experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), presenting expected quantitative data in comparative tables. It also includes a general experimental workflow for the characterization of this compound derivatives.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the expected quantitative data from the primary analytical techniques used to characterize this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the molecular structure and the presence of key functional groups. The data presented below are typical expected chemical shifts for the compound in Chloroform-d (CDCl₃).
| Assignment | ¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm | ¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) ppm |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~79.1, ~28.4 |
| -NH- (Carbamate) | ~5.0 (br s, 1H) | ~156.1 |
| -CH₂-NH- | ~3.3-3.4 (m, 2H) | ~40.3 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6-3.7 (m, 16H) | ~70.5, ~70.3 |
| Ph-CH₂-O- | ~4.58 (s, 2H) | ~73.2 |
| Aromatic (Phenyl) | ~7.28-7.38 (m, 5H) | ~137.8, ~128.4, ~127.8 |
Table 2: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound derivative and to identify any impurities. Electrospray Ionization (ESI) is a common technique for this type of molecule.
| Parameter | Value |
| Molecular Formula | C₂₃H₃₉NO₈ |
| Molecular Weight | 457.56 g/mol |
| [M+H]⁺ (Calculated) | 458.2748 m/z |
| [M+Na]⁺ (Calculated) | 480.2567 m/z |
| [M+K]⁺ (Calculated) | 496.2307 m/z |
Table 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the this compound derivative. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.
| Parameter | Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detector | ELSD or CAD |
| Expected Purity | >95% |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible analytical data for this compound derivatives.
NMR Spectroscopy
Objective: To confirm the molecular structure and identify all proton and carbon environments.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Gently vortex the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Locking and Shimming: Lock on the deuterium (B1214612) signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and assess the purity of the this compound derivative.
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS System and Conditions:
-
LC System: An HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 100-1000 m/z.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the overall purity.
-
Generate extracted ion chromatograms (EICs) for the expected adducts of the target molecule (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the mass spectrum of the main peak to confirm the molecular weight by comparing the observed m/z values with the calculated values.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound derivatives and the key structural features for NMR analysis.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key structural regions of this compound and their expected ¹H NMR signals.
A Comparative Guide to the Mass Spectrometry Analysis of BnO-PEG5-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted therapies, and the development of PROteolysis TArgeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of Benzyl-O-(CH2CH2O)5-tert-butyloxycarbonyl (BnO-PEG5-Boc), a discrete polyethylene (B3416737) glycol (PEG) linker, with alternative protected PEG linkers.
The structural integrity, purity, and conjugation efficiency of these linkers directly impact the efficacy and safety of the final therapeutic agent. Mass spectrometry stands as a primary analytical technique for the verification and characterization of these critical components.
Mass Spectrometry of this compound: Predicted Behavior and Analysis
This compound is a monodisperse PEG linker, meaning it has a defined molecular weight and structure, which simplifies its mass spectrometry analysis compared to traditional polydisperse PEGs. Its analysis is characterized by the identification of the intact molecular ion and observation of specific fragmentation patterns of the terminal protecting groups.
Predicted Mass Spectrometry Data for this compound
| Characteristic | Predicted Value |
| Molecular Formula | C23H38O8 |
| Molecular Weight | 442.54 g/mol |
| [M+H]+ | 443.26 m/z |
| [M+Na]+ | 465.24 m/z |
| [M+K]+ | 481.22 m/z |
| Primary Fragments | Loss of isobutylene (B52900) (-56 Da), Loss of Boc group (-100 Da), Cleavage of the PEG chain (sequential loss of 44 Da) |
Comparison with Alternative Protected PEG Linkers
The choice of protecting group on a PEG linker can influence its reactivity, stability, and its fragmentation behavior in mass spectrometry. Here, we compare this compound with two common alternatives: Fmoc-PEG5-COOH and Cbz-PEG5-COOH.
| Feature | This compound | Fmoc-PEG5-COOH | Cbz-PEG5-COOH |
| Molecular Formula | C23H38O8 | C30H41NO10 | C20H31NO9 |
| Molecular Weight | 442.54 g/mol | 575.65 g/mol | 429.46 g/mol |
| [M+H]+ | 443.26 m/z | 576.27 m/z | 430.20 m/z |
| [M+Na]+ | 465.24 m/z | 598.25 m/z | 452.18 m/z |
| Characteristic Fragment | Loss of Boc group (-100 Da) or isobutylene (-56 Da) | Loss of fluorenylmethyloxy group (-179 Da) | Loss of benzyloxycarbonyl group (-135 Da) or toluene (B28343) (-92 Da) |
| Protecting Group Cleavage | Acid-labile | Base-labile | Hydrogenolysis |
Experimental Protocols for Mass Spectrometry Analysis
Detailed and reproducible protocols are essential for obtaining high-quality mass spectrometry data. Below are recommended starting protocols for the analysis of this compound and similar discrete PEG linkers.
Protocol 1: LC-MS/MS Analysis
This method is suitable for the identification and quantification of the PEG linker in complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for MS/MS): 10-30 eV (ramped)
Protocol 2: MALDI-TOF Analysis
This method is useful for rapid screening and molecular weight confirmation.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Sample Preparation:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) prepared at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA.
-
Analyte: Dissolve the PEG linker in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion
-
Laser Intensity: Optimized for the analyte and matrix
-
Mass Range: 100-1000 m/z
Visualizing Experimental Workflows and Fragmentation
To further clarify the analytical process, the following diagrams illustrate a typical LC-MS workflow and the predicted fragmentation of this compound.
The Biological Impact of BnO-PEG5-Boc Linkage in Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is paramount in the design of targeted therapeutics. The BnO-PEG5-Boc molecule, a popular polyethylene (B3416737) glycol (PEG)-based linker, has garnered significant attention, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the biological activity of drugs linked with a PEG5 moiety, such as that in this compound, against other alternatives, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]
The Influence of PEG Linker Length on PROTAC Activity
The length of the PEG linker in a PROTAC is a crucial parameter that significantly impacts its biological activity. An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][2]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax). The following table summarizes representative data from studies comparing the effect of different PEG linker lengths on the degradation of various target proteins. While specific data for this compound linked to a particular drug is not available in the public domain, the data presented for PEG5 linkers in different PROTAC systems provides valuable insights into its expected performance.
| Target Protein | E3 Ligase Ligand | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | 3 | 50 | >90 | [1] |
| BRD4 | Pomalidomide | 5 | 15 | >95 | [1] |
| BRD4 | Pomalidomide | 7 | 30 | >90 | [1] |
| BTK | Pomalidomide | 4 | 25 | ~90 | [3] |
| BTK | Pomalidomide | 5 | 8 | >95 | [3] |
| BTK | Pomalidomide | 6 | 40 | ~85 | [3] |
Note: The data in this table is representative and compiled from various sources to illustrate the general trend of linker length optimization. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.
The data consistently demonstrates that a PEG5 linker can be highly effective in promoting potent and efficient protein degradation. For both BRD4 and BTK, the PROTACs with a PEG5 linker exhibited the lowest DC50 values, indicating higher potency. This suggests that the spacing provided by five PEG units is optimal for the formation of a stable and productive ternary complex in these systems.
Experimental Protocols
To facilitate the objective comparison of different linkers in your research, we provide detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative protein levels. The percentage of degradation is calculated relative to a vehicle-treated control.[1]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of a drug conjugate in plasma, which is crucial for predicting its in vivo performance.
Methodology:
-
Incubation: Incubate the drug conjugate at a fixed concentration in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to collect the supernatant.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact drug conjugate remaining at each time point.
-
Half-life Calculation: The in vitro half-life of the conjugate in plasma is then calculated.
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for Western blotting to assess protein degradation.
Conclusion
The this compound linker, by providing a PEG5 spacer, is a valuable tool in the development of targeted therapies, particularly PROTACs. The length of the PEG linker is a critical parameter that must be optimized to achieve maximal biological activity. The representative data and protocols provided in this guide offer a framework for the rational design and evaluation of drug conjugates incorporating this and similar linkers. Through systematic optimization, researchers can harness the full potential of these molecules to create novel and effective therapeutics.
References
A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful execution of complex multi-step organic syntheses. The stability of a protecting group under a variety of reaction conditions dictates its suitability for a given synthetic route. The benzyl (B1604629) (Bn) ether is a widely used protecting group for hydroxyl functions due to its robust nature.[1] This guide provides an objective comparison of the stability of benzyl ethers against other common alcohol protecting groups, including silyl (B83357) ethers, acetals, and esters, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The choice of a protecting group is contingent on its ability to withstand specific reaction conditions while allowing for selective removal at a later stage. Benzyl ethers are known for their general stability in both acidic and basic media, making them a reliable choice for many applications.[1][2] However, their susceptibility to reductive cleavage, particularly catalytic hydrogenolysis, provides a distinct and mild method for deprotection that is orthogonal to many other protecting groups.[3][4]
-
Silyl Ethers (e.g., TBS, TIPS): This class of protecting groups is characterized by its lability to fluoride (B91410) ions and varying stability under acidic and basic conditions depending on the steric bulk of the silicon substituents.[5][6] Generally, silyl ethers are less stable to acidic conditions than benzyl ethers but are stable to the reductive conditions used for benzyl ether cleavage.[7][8]
-
Acetals (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are classic examples of acetal (B89532) protecting groups. Their primary characteristic is their stability to basic and nucleophilic reagents but pronounced lability under acidic conditions.[9][10] This is in stark contrast to benzyl ethers, which are generally stable to a range of acidic conditions.[4]
-
Esters (e.g., Acetate (B1210297), Pivaloate): Ester protecting groups are typically introduced under acylation conditions and are most commonly removed by hydrolysis under basic conditions (saponification).[11][12] They are stable to the catalytic hydrogenolysis conditions used to cleave benzyl ethers. However, they are sensitive to nucleophiles and strong bases which may not affect a benzyl ether.
The orthogonality between these groups is a cornerstone of modern synthetic strategy. For instance, a benzyl ether can be removed by hydrogenolysis in the presence of a silyl ether, which can then be cleaved with a fluoride source.[13] Similarly, an acid-labile acetal can be removed without affecting a benzyl ether present in the same molecule.[14]
Data Presentation: Comparative Stability of Alcohol Protecting Groups
The following table summarizes the stability of benzyl ether compared to other common protecting groups under various reaction conditions.
| Protecting Group | Reagent Class | Stable Conditions | Labile Conditions / Deprotection Reagents |
| Benzyl (Bn) | Acidic | Generally stable to mild/moderate acids (e.g., AcOH, p-TsOH).[2][4] | Strong acids (e.g., HBr, BBr₃).[4][15] |
| Basic | Strong bases (e.g., NaH, LDA), organometallics.[13][15] | - | |
| Reductive | Hydrides (e.g., LiAlH₄, NaBH₄).[15] | H₂/Pd-C, Na/NH₃ (Birch reduction).[1][4] | |
| Oxidative | Most common oxidants. | DDQ (especially for p-methoxybenzyl), O₃.[15] | |
| Silyl Ethers | Acidic | Varies with steric bulk: TMS < TES < TBS < TIPS < TBDPS.[5] | Aqueous acids (e.g., AcOH, HCl), Lewis acids.[16] |
| (TBS, TIPS, etc.) | Basic | Generally stable to non-aqueous bases. | Aqueous bases (hydrolysis can be slow).[17] |
| Reductive | H₂/Pd-C, Na/NH₃, hydrides.[7] | - | |
| Oxidative | Most common oxidants. | - | |
| Fluoride | - | TBAF, HF-Pyridine.[18][19] | |
| Acetals | Acidic | - | Aqueous acid (e.g., HCl, AcOH), Lewis acids.[9][20] |
| (MOM, THP) | Basic | Strong bases, organometallics, hydrides.[10][20] | - |
| Reductive | H₂/Pd-C, Na/NH₃, hydrides.[4] | - | |
| Oxidative | Most common oxidants. | - | |
| Esters | Acidic | Stable under anhydrous acidic conditions. | Strong aqueous acid (hydrolysis).[11] |
| (Acetate, etc.) | Basic | Mild, non-nucleophilic bases. | Strong bases (e.g., K₂CO₃, NaOH, LiOH) for hydrolysis.[11][21] |
| Reductive | H₂/Pd-C.[22] | Hydrides (e.g., LiAlH₄, DIBAL-H). | |
| Oxidative | Most common oxidants. | - |
Experimental Protocols
Detailed methodologies for the deprotection of each class of protecting group are provided below.
1. Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis [1]
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
2. Deprotection of tert-Butyldimethylsilyl (TBS) Ethers with Fluoride [18]
-
Objective: To cleave a TBS ether using a fluoride ion source.
-
Protocol:
-
Dissolve the TBS-protected alcohol in a suitable aprotic solvent, typically tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (typically 1.0 M in THF, 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Deprotection of Methoxymethyl (MOM) Ethers with Acid [10]
-
Objective: To cleave a MOM ether under acidic conditions.
-
Protocol:
-
Dissolve the MOM-protected alcohol in a solvent such as methanol or THF.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid).
-
Stir the mixture at room temperature or warm gently if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the product.
-
4. Deprotection of Acetate Esters by Saponification [11]
-
Objective: To hydrolyze an acetate ester protecting group under basic conditions.
-
Protocol:
-
Dissolve the acetate-protected alcohol in a mixture of a water-miscible solvent (e.g., methanol, THF) and water.
-
Add an excess of a base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate and alcohol.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Mandatory Visualizations
Diagrams illustrating key logical relationships and experimental workflows are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Silyl ether - Wikipedia [en.wikipedia.org]
- 20. Dimethyl Acetals [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Benzyl Esters [organic-chemistry.org]
A Comparative Guide to Purity Validation of BnO-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of BnO-PEG5-Boc (tert-Butyl 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-oate), a heterobifunctional PROTAC linker. The purity of such linkers is critical in drug development to ensure the synthesis of well-defined and effective therapeutics. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in a comparative format to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
The purity of this compound can be assessed by several analytical methods, each providing distinct and complementary information.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique that separates the target molecule from impurities based on their physicochemical properties, allowing for accurate purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and purity assessment based on the magnetic properties of atomic nuclei. It can identify and quantify impurities that have different chemical structures.
-
Mass Spectrometry (MS): Primarily used to confirm the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio.
Comparative Data Summary
The following table summarizes hypothetical purity analysis data for a batch of this compound using the three discussed techniques.
| Analytical Technique | Parameter Measured | Result | Potential Impurities Detected |
| HPLC (UV Detection) | Peak Area Percentage | 99.5% | - Unreacted starting materials- PEG oligomers of different lengths |
| ¹H NMR Spectroscopy | Relative Integration | >99% | - Residual solvents- BnO-PEG5-OH (hydrolyzed ester) |
| Mass Spectrometry (LC-MS) | Molecular Ion Peak | Confirmed (m/z 443.26 [M+H]⁺) | - BnO-PEG4-Boc- BnO-PEG6-Boc |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl (B1604629) group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ¹H NMR for structural confirmation and purity analysis.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of CDCl₃.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key expected signals:
-
~7.3 ppm (multiplet, 5H, aromatic protons of the benzyl group).
-
~4.5 ppm (singlet, 2H, -O-CH₂-Ph).
-
~3.6 ppm (multiplet, 20H, PEG chain protons).
-
~1.4 ppm (singlet, 9H, tert-butyl protons).
-
-
-
Purity Assessment: Purity is determined by comparing the integration of the characteristic peaks of this compound to any impurity signals present in the spectrum.
Mass Spectrometry (MS)
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Method: A fast LC gradient similar to the HPLC method can be used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Data Analysis: Look for the molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 443.26. The presence of other PEG oligomers (differing by 44.03 Da) can also be investigated.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical techniques.
The Influence of BnO-PEG5-Boc Linkers on Conjugate Stability and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of the BnO-PEG5-Boc linker, examining its components and their effects on conjugate performance relative to other common linker strategies.
Understanding the this compound Linker
The this compound linker is a heterobifunctional linker featuring three key components:
-
BnO (Benzyl Ether): A protecting group for one terminus of the linker. Benzyl (B1604629) ethers are known for their stability under a range of chemical conditions but can be cleaved under specific, often harsh, reducing or oxidizing conditions. In the context of a final conjugate, a benzyl ether would represent a stable, non-cleavable linkage.
-
PEG5 (Polyethylene Glycol, 5 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. The inclusion of a PEG chain in a linker is a well-established strategy to enhance the hydrophilicity of the conjugate. This can improve solubility, reduce aggregation, and positively impact the pharmacokinetic profile by increasing the hydrodynamic radius, which can lead to a longer plasma half-life.[1][][3]
-
Boc (tert-Butyloxycarbonyl): A common protecting group for an amine functionality. The Boc group is stable under many conditions but is readily removed with acid.[4] This feature is primarily utilized during the synthesis of the conjugate and is not present in the final product where the amine has been used for conjugation.
Comparative Analysis of Linker Effects on Conjugate Stability
The stability of a drug conjugate, particularly in systemic circulation, is a critical factor in its safety and efficacy. Premature release of the payload can lead to off-target toxicity, while a linker that is too stable might not release the payload effectively at the target site.[][6][7][8]
The this compound linker, once incorporated into a final conjugate (where the Boc group is removed and the amine is conjugated), would result in a non-cleavable linker architecture due to the stable benzyl ether and the amide/amine linkage.
Table 1: Comparative In Vitro Plasma Stability of Different Linker Types (Illustrative Data)
| Linker Type | Conjugate Example | Plasma Source | Half-life (days) | % Payload Release at 7 days | Reference |
| Non-cleavable (e.g., BnO-PEG5 derivative) | Trastuzumab-BnO-PEG5-Payload | Human | > 7 (estimated) | < 5% (estimated) | N/A |
| Thioether (Non-cleavable) | T-DM1 (Kadcyla®) | Human | ~5-7 | Low | [9] |
| Valine-Citrulline (Enzyme-cleavable) | Trastuzumab-vc-MMAE | Human | Stable | Low in plasma, high in lysosomes | [10] |
| Valine-Citrulline (Enzyme-cleavable) | Trastuzumab-vc-MMAE | Mouse | Unstable (cleaved by Ces1c) | High | [11] |
| Disulfide (Redox-sensitive) | anti-CD30-SS-Payload | Human | 1-3 | Moderate | [12] |
Note: Data for the BnO-PEG5-Payload is hypothetical and based on the expected high stability of the benzyl ether linkage. The other data points are representative values from literature to illustrate comparative performance.
The stability of the benzyl ether in the this compound linker suggests that conjugates formed using this linker would exhibit high plasma stability, comparable to other non-cleavable linkers like the thioether-based SMCC linker used in T-DM1. This high stability minimizes premature payload release, potentially leading to a better safety profile.[6]
Comparative Analysis of Linker Effects on Conjugate Efficacy
The efficacy of a drug conjugate is dependent on the efficient delivery and release of the payload at the target site. The design of the linker plays a crucial role in this process.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types (Illustrative Data)
| Linker Type | ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Non-cleavable (e.g., BnO-PEG5 derivative) | anti-HER2-BnO-PEG5-Payload | SK-BR-3 (HER2+) | 0.5 - 5 (estimated) | N/A |
| Thioether (Non-cleavable) | T-DM1 | SK-BR-3 (HER2+) | 0.2 - 1 | [10] |
| Valine-Citrulline (Enzyme-cleavable) | Trastuzumab-vc-MMAE | NCI-N87 (HER2+) | 0.1 - 0.5 | [13][14] |
| No PEG linker | ZHER2-SMCC-MMAE | NCI-N87 (HER2+) | ~1 | [13][14] |
| PEG4K linker | ZHER2-PEG4K-MMAE | NCI-N87 (HER2+) | ~6.5 | [13][14] |
| PEG10K linker | ZHER2-PEG10K-MMAE | NCI-N87 (HER2+) | ~22.5 | [13][14] |
Note: Data for the BnO-PEG5-Payload is hypothetical. The other data points are representative values from literature. IC50 values are highly dependent on the payload, antibody, and cell line.
For non-cleavable linkers like a BnO-PEG5 derivative, payload release relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[6][8] This can be a slower process compared to the rapid enzymatic cleavage of linkers like valine-citrulline. Consequently, ADCs with non-cleavable linkers may sometimes exhibit lower in vitro potency compared to their cleavable counterparts, although they often demonstrate excellent in vivo efficacy due to their stability.[10]
The PEG5 component of the linker can also influence efficacy. While PEGylation generally improves pharmacokinetics, longer PEG chains have been shown to sometimes reduce in vitro cytotoxicity.[13][14] The short PEG5 chain in the this compound linker is intended to provide sufficient hydrophilicity to improve solubility and reduce aggregation without significantly hindering the payload's access to its intracellular target.[3]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of an ADC in plasma, which is a key indicator of its potential for premature payload release in vivo.[11]
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While significant focus is placed on ligand selection, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 Ligase).[3][4]
This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG)-based linkers, such as the representative BnO-PEG5-Boc, within the broader context of PROTAC design. While specific preclinical case studies for this compound are not extensively documented in publicly available literature, we can evaluate its characteristics by comparing its constituent class—flexible, hydrophilic PEG chains—with other common linker types. This comparison is supported by experimental data from various preclinical studies to inform rational linker design.
The PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can act catalytically to degrade further POI molecules.
Comparison of Common PROTAC Linker Types
The choice of linker chemistry significantly impacts a PROTAC's biological activity. Flexible linkers like PEG and alkyl chains are often used in initial designs, while more rigid structures can be employed for optimization.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-Based | Composed of repeating ethylene (B1197577) glycol units. Hydrophilic and flexible. This compound is a member of this class. | - Improves aqueous solubility.[3] - Flexible nature can aid ternary complex formation.[5] - Can adopt folded conformations that may enhance cell permeability by shielding polar surface area.[3] | - May have reduced metabolic stability in vivo compared to alkyl chains.[1] - Excessive length or hydrophilicity can decrease cell permeability.[3] - Can be more challenging and costly to synthesize.[1] |
| Alkyl-Based | Consist of saturated or unsaturated alkyl chains. Hydrophobic and flexible. | - Synthetically accessible and chemically stable.[1] - Provides a simple way to systematically vary linker length.[6] | - Hydrophobicity may limit aqueous solubility and cellular uptake.[1] |
| Rigid | Incorporate structures like piperazine, piperidine, triazoles, or phenyl rings. | - Can enhance selectivity by pre-organizing the PROTAC into an active conformation.[5] - May improve metabolic stability and pharmacokinetic profiles.[1] - Reduced conformational entropy can improve binding. | - Can be more synthetically challenging. - Less flexibility may hinder the formation of a productive ternary complex if the orientation is not optimal. |
Quantitative Data: Impact of Linker Composition and Length
The optimization of linker length is a critical, and often empirical, step in PROTAC development. A linker that is too short may cause steric clashes, while one that is too long can fail to form a stable ternary complex.[2] The following tables summarize preclinical data from studies where linker length and composition were systematically varied.
Table 1: Linker Length Optimization for Estrogen Receptor (ERα) Degradation
This study highlights the existence of an optimal linker length for efficacy. PROTACs with varying PEG linker lengths were designed to target ERα. Degradation was measured in MCF-7 cells.
| Compound | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 12 | PEG-based | 12 | Moderate |
| PROTAC 13 | PEG-based | 16 | High (Optimal) [7][8] |
| PROTAC 14 | PEG-based | 20 | Low |
| PROTAC 15 | PEG-based | 24 | Low |
| Data sourced from studies on ERα-targeting PROTACs.[7][8] |
Table 2: Linker Composition and Length for BRD4 Degradation
This study compared different length PEG linkers in CRBN-based PROTACs targeting the BET bromodomain protein BRD4.
| PROTAC Series | Linker Composition | Number of PEG Units | BRD4 Degradation Potency (DC₅₀ in H661 cells) |
| Series 1 | PEG | 0 (short, non-PEG) | < 0.5 µM |
| Series 2 | PEG | 1-2 | > 5 µM (Reduced potency) |
| Series 3 | PEG | 4-5 | < 0.5 µM (High potency) [6] |
| Data sourced from a study on BRD4-targeting PROTACs.[6] |
Experimental Protocols
Evaluating the efficacy of a novel PROTAC, such as one synthesized with a this compound linker, involves a series of standardized preclinical experiments.
General Experimental Workflow
The process begins with the synthesis of a PROTAC library, followed by in vitro biochemical and cellular assays to determine efficacy and mechanism of action.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BnO-PEG5-Boc: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of BnO-PEG5-Boc, a PROTAC linker used in biomedical research and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound should be treated as a hazardous chemical waste product. While specific hazards are not fully detailed in publicly available safety data sheets, the chemical structure, containing a polyethylene (B3416737) glycol (PEG) core, a benzyl (B1604629) (BnO) group, and a tert-butyloxycarbonyl (Boc) protecting group, suggests that it should be handled with care. PEGylated compounds can be harmful to aquatic life, and benzyl derivatives can be irritants. Therefore, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plant.[1]
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of potential hazards. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet (SDS) if available.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations.[2] The following steps outline a general procedure for its safe disposal:
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, paper towels, and pipette tips.[1]
-
Never mix this compound waste with incompatible materials.[1]
-
Place solid waste in appropriately labeled pails for incineration.[4]
-
Collect liquid waste in a dedicated, sealed container.[5]
-
-
Container Management:
-
Use containers that are compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.[2]
-
Ensure the waste container is tightly sealed to prevent leaks or spills.[1]
-
Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[1]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2]
-
-
Storage:
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinsate must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policies.[1]
-
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Absorb the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or universal binders.[3]
-
Collection: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontamination: Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C23H38O8 | MCE |
| Molecular Weight | 442.54 g/mol | MCE |
| Storage Condition | 2-8°C, dry, sealed | MySkinRecipes |
Data obtained from publicly available sources and should be confirmed with the specific product information provided by the supplier.
Experimental Protocols
Note: The following are general experimental considerations and not a detailed protocol for a specific experiment.
General Handling and Use in the Laboratory:
When using this compound in a synthesis, for example in the formation of PROTACs, it is important to handle it in a well-ventilated fume hood.[6] All transfers should be done carefully to avoid spills and aerosol generation. All equipment and glassware that come into contact with the compound should be decontaminated or disposed of as hazardous waste.
Deprotection of the Boc Group:
The Boc group is typically removed under acidic conditions.[7] A common method involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or using 4M HCl in 1,4-dioxane.[7][8]
-
Reagents: Boc-protected compound (this compound), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution and stir at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]
-
The aqueous layer and any subsequent washes should be collected as hazardous waste.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) provided by the manufacturer. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

